7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQHLYGRTFVUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438899 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199678-32-5 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This compound is a key building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] The inclusion of a trifluoromethyl group at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in drug discovery.
Core Physicochemical Properties
The basic properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in peer-reviewed literature, reliable estimations can be made based on computational models and data from analogous structures.
| Property | Estimated Value/Information | Source/Methodology | Notes |
| Molecular Formula | C₁₀H₁₀F₃N | - | Confirmed by multiple chemical suppliers. |
| Molecular Weight | 201.19 g/mol | - | Confirmed by multiple chemical suppliers. |
| Appearance | Light yellow liquid | Chem-Impex | A common physical state for this compound.[1] |
| pKa | 8.5 - 9.0 | Estimation | The pKa of the parent compound, 1,2,3,4-tetrahydroisoquinoline, is predicted to be around 9.36. The strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the secondary amine. A study on 3-trifluoromethyl substituted tetrahydroisoquinolines noted a decreased pKa of the amine.[2] |
| logP | ~3.2 | PubChem (for isomer) | This is a computationally predicted value for the isomeric compound 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and serves as a reasonable estimate, indicating significant lipophilicity. |
| Solubility | Poorly soluble in water | General principle | The high estimated logP value suggests low aqueous solubility. It is expected to be soluble in organic solvents like DMSO and ethanol. |
| Storage | 0-8 °C | Chem-Impex | Recommended storage condition to ensure stability.[1] |
Biological Activity and Potential Signaling Pathways
Tetrahydroisoquinoline (THIQ) derivatives are a well-established class of compounds with a broad range of biological activities, including antitumor, antibacterial, anti-HIV, and neuropharmacological effects.[3][4] Many THIQ-based compounds interact with G-protein coupled receptors (GPCRs) and monoamine transporters.
While the specific biological targets of this compound have not been fully elucidated, a closely related isomer, 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, has been shown to be a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) with reduced affinity for the α₂-adrenoceptor .[2] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and certain brain regions. Inhibition of PNMT can lead to a decrease in epinephrine levels and a relative increase in norepinephrine, which can have significant physiological effects.
The diagram below illustrates a simplified workflow for evaluating the biological activity of a novel tetrahydroisoquinoline derivative.
Based on the activity of the related isomer, a potential mechanism of action for this compound could involve the modulation of adrenergic signaling. The following diagram depicts a simplified noradrenergic synapse and the potential site of action for a PNMT inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the basic properties of novel compounds. Below are standard methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of this compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.
-
Add the titrant (0.1 M HCl, as the compound is basic) in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been protonated. This can be determined from the midpoint of the buffer region of the titration curve or from the first derivative plot.
-
Determination of logP by HPLC
A common method for estimating logP is by correlating the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.
-
Preparation of Standards and Sample:
-
Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound. Dissolve them in the mobile phase.
-
Prepare a solution of this compound in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance.
-
-
Procedure:
-
Inject the standard solutions and the sample solution onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
-
Data Analysis:
-
Plot log(k') versus the known logP values for the standard compounds.
-
Perform a linear regression to obtain a calibration curve.
-
Use the log(k') of the test compound and the equation of the line from the calibration curve to calculate its logP.
-
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visible excess of solid should remain.
-
Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
-
The measured concentration represents the equilibrium solubility of the compound in the tested buffer.
-
The diagram below outlines the decision-making process for selecting a suitable experimental method for solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Physicochemical Characteristics of 7-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-CF3-THIQ) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the tetrahydroisoquinoline scaffold can profoundly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and estimated physicochemical characteristics of 7-CF3-THIQ, detailed experimental protocols for their determination, and a discussion of its potential biological significance based on the activities of related compounds.
Core Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally similar compounds, we can provide reliable estimates and established analytical methods for their precise determination.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Abbreviation | 7-CF3-THIQ | - |
| CAS Number | 199678-32-5 | [1] |
| Molecular Formula | C₁₀H₁₀F₃N | [1] |
| Molecular Weight | 201.19 g/mol | [1] |
| Appearance | Light yellow liquid | [1] |
Estimated Physicochemical Data
The following table summarizes the estimated and known physicochemical parameters for 7-CF3-THIQ and a closely related isomer, 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
| Parameter | 7-(Trifluoromethyl)-THIQ (Estimated/Analog Data) | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline (Experimental) |
| Melting Point (°C) | Data not available | 30 - 34[2] |
| Boiling Point (°C) | Data not available | 135 - 140 (at 22 mmHg)[2] |
| pKa | Estimated to be lower than unsubstituted THIQ due to the electron-withdrawing CF₃ group.[3][4] | Data not available |
| logP | ~2.23 (based on 7-(trifluoromethoxy)-THIQ analog) | Data not available |
| Aqueous Solubility | Data not available; expected to have moderate to low solubility. | Data not available |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of 7-CF3-THIQ is crucial for its development as a potential therapeutic agent. The following are standard experimental protocols that can be employed.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the secondary amine in the tetrahydroisoquinoline ring can be determined by potentiometric titration.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 7-CF3-THIQ (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the 7-CF3-THIQ solution in a beaker with a magnetic stirrer.
-
Incrementally add the standardized titrant (acid or base) to the solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve.
-
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.
Methodology:
-
Phase Preparation:
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of 7-CF3-THIQ in the n-octanol-saturated water phase.
-
Add an equal volume of water-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of 7-CF3-THIQ in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log₁₀(P)
-
Determination of Aqueous Solubility
Aqueous solubility can be determined using either kinetic or thermodynamic methods.
Principle: An excess of the compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound is measured.
Methodology (Thermodynamic Shake-Flask Method):
-
Equilibration:
-
Add an excess amount of solid 7-CF3-THIQ to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Preparation:
-
Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane is recommended.
-
-
Concentration Measurement:
-
Determine the concentration of the dissolved 7-CF3-THIQ in the filtrate using a calibrated analytical method (e.g., HPLC-UV).
-
-
Reporting:
-
The solubility is reported in units of µg/mL or µM.
-
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for THIQ derivatives, most notably the Pictet-Spengler reaction.[5][6]
General Synthetic Approach: Pictet-Spengler Reaction
A plausible synthetic route involves the condensation of a β-phenylethylamine bearing a trifluoromethyl group at the meta-position with an appropriate aldehyde, followed by acid-catalyzed cyclization.
Caption: General workflow for the synthesis and characterization of 7-CF3-THIQ.
Characterization
The identity and purity of the synthesized 7-CF3-THIQ would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological targets of 7-(trifluoromethyl)-THIQ are limited, the broader class of tetrahydroisoquinoline derivatives has been shown to exhibit a wide range of pharmacological activities.[7][8] The introduction of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10]
Known Activities of THIQ Analogs
-
Anticancer Activity: Some THIQ derivatives have shown potent cytotoxic effects and have been investigated as inhibitors of key signaling molecules in cancer, such as KRas.[7]
-
Central Nervous System (CNS) Activity: The THIQ scaffold is present in molecules that act on various CNS targets, including receptors and enzymes involved in neurotransmission.
-
Enzyme Inhibition: THIQ derivatives have been developed as inhibitors of enzymes such as phosphodiesterase 4 (PDE4).[8]
Hypothetical Signaling Pathway Involvement
Based on the known activities of related compounds, 7-CF3-THIQ could potentially modulate intracellular signaling pathways implicated in cell proliferation and survival, such as the Ras-MAPK pathway.
Caption: Hypothetical inhibition of the Ras-MAPK signaling pathway by 7-CF3-THIQ.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While a complete experimental physicochemical profile is yet to be published, this guide provides a solid foundation based on data from closely related analogs and outlines the necessary experimental protocols for its full characterization. The electron-withdrawing nature and lipophilic character of the trifluoromethyl group are expected to confer unique properties upon the THIQ core, making it a compelling candidate for further investigation in various therapeutic areas, particularly in oncology and neuroscience. Future research should focus on the experimental determination of its physicochemical properties and the elucidation of its specific biological targets and mechanisms of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 3. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, a key building block in medicinal chemistry. The trifluoromethyl group enhances the pharmacological properties of the tetrahydroisoquinoline scaffold, making it a valuable component in the development of novel therapeutics, particularly for neurological disorders.[1] This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and spectral databases. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound (TFM-THIQ) is a fluorinated heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl group can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydroisoquinoline core is a prevalent scaffold in a wide range of biologically active natural products and synthetic drugs. This guide details a feasible laboratory-scale synthesis and the analytical techniques required for the structural confirmation and purity assessment of TFM-THIQ.
Proposed Synthesis
A plausible and efficient synthesis of this compound involves the reduction of the corresponding lactam, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one. This precursor is commercially available, providing a direct route to the target molecule.
Synthesis Pathway
Caption: Proposed synthesis of the target compound via lactam reduction.
Experimental Protocols
Synthesis of this compound
Materials:
-
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Dichloromethane
Procedure:
-
A solution of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
The resulting slurry is filtered, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
For the hydrochloride salt, the purified free base is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
Characterization Data
The following characterization data is predicted based on the analysis of structurally related compounds and general principles of spectroscopy.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃N |
| Molecular Weight | 201.19 g/mol |
| CAS Number | 199678-32-5 |
| Appearance | Predicted to be a colorless oil or low-melting solid |
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d, J=8.0 Hz | 1H | H-5 |
| ~7.20 | s | 1H | H-8 |
| ~7.15 | d, J=8.0 Hz | 1H | H-6 |
| ~4.10 | s | 2H | H-1 |
| ~3.20 | t, J=6.0 Hz | 2H | H-3 |
| ~2.85 | t, J=6.0 Hz | 2H | H-4 |
| ~1.90 | br s | 1H | NH |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~140.5 | C-8a |
| ~135.0 | C-4a |
| ~129.0 (q, J ≈ 32 Hz) | C-7 |
| ~128.5 | C-5 |
| ~125.0 (q, J ≈ 4 Hz) | C-6 |
| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |
| ~122.5 (q, J ≈ 4 Hz) | C-8 |
| ~47.0 | C-1 |
| ~43.0 | C-3 |
| ~29.0 | C-4 |
Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for the hydrochloride salt of this compound.[2] The fragmentation pattern is expected to be characteristic of tetrahydroisoquinolines, with a prominent molecular ion peak and fragments resulting from the loss of the trifluoromethyl group and cleavage of the heterocyclic ring.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
Caption: General workflow for the purification and characterization.
Conclusion
This technical guide outlines a practical approach to the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for drug discovery and development. While the presented NMR data is predictive, it provides a solid foundation for the structural verification of the synthesized molecule. Further experimental validation is recommended to confirm the precise spectral assignments.
References
An In-depth Technical Guide to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a trifluoromethyl group at the 7-position of the THIQ core has garnered significant interest due to the unique properties this functional group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can profoundly influence pharmacological activity. This technical guide provides a comprehensive overview of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives and their analogs, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and the signaling pathways they modulate.
Synthesis of the this compound Core
The primary and most versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For the synthesis of 7-(trifluoromethyl)-substituted THIQs, the corresponding 3-(trifluoromethyl)phenethylamine is a key starting material.
A general workflow for the synthesis of the 7-(trifluoromethyl)-THIQ core via the Pictet-Spengler reaction is depicted below.
Caption: General workflow for the Pictet-Spengler synthesis of 7-(trifluoromethyl)-THIQs.
Experimental Protocol: Pictet-Spengler Synthesis of 1-Ethyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrochloride
This protocol is adapted from a biomimetic phosphate-catalyzed Pictet-Spengler reaction.[1]
Materials:
-
Dopamine hydrochloride
-
Sodium ascorbate
-
Potassium phosphate (KPi) buffer (0.3 M, pH 9)
-
Methanol
-
1,1,1-Trifluoro-2-butanone
-
Hydrochloric acid (1 M)
-
Preparative HPLC system
Procedure:
-
To a solution of dopamine hydrochloride (19 mg, 0.10 mmol) and sodium ascorbate (20 mg, 0.10 mmol) in KPi buffer (1 mL) and methanol (0.32 mL), add 1,1,1-trifluoro-2-butanone (0.68 mL, 5.0 mmol).
-
Heat the reaction mixture at 70 °C for 18 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Directly purify the reaction mixture using a preparative HPLC system.
-
Combine the fractions containing the desired product.
-
Exchange the fractions with 1 M HCl and evaporate the solvent to yield 1-ethyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride (26 mg, 88%) as a white solid.[1]
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The trifluoromethyl group often contributes to enhanced potency and selectivity.
Anticancer Activity
Several studies have highlighted the potential of THIQ derivatives as anticancer agents, targeting various mechanisms including the inhibition of key signaling proteins and the disruption of cellular processes essential for tumor growth.
KRas Inhibition:
One notable area of investigation is the inhibition of the KRAS protein, a frequently mutated oncogene in many cancers. A derivative, GM-3-143, which incorporates a trifluoromethyl group on a phenyl ring attached to the THIQ core, has been identified as having significant KRas inhibitory activity against various colon cancer cell lines.[2] While specific IC50 values for GM-3-143 were not provided in the initial screening, its activity highlights the potential of this scaffold in targeting KRas.
NF-κB Signaling Pathway Inhibition:
The NF-κB signaling pathway plays a crucial role in cancer cell proliferation and survival. Some THIQ derivatives have been shown to inhibit this pathway by blocking the nuclear translocation of NF-κB.[3] This mechanism of action can lead to the suppression of tumor growth.
The table below summarizes the in-vitro anticancer activities of selected THIQ derivatives, including those with trifluoromethyl substitutions.
| Compound ID | Substitution Pattern | Target Cell Line(s) | IC50/GI50 (µM) | Reference |
| GM-3-143 | 4-(Trifluoromethyl)phenyl at N-2 | Colo320, DLD-1, HCT116, SNU-C1, SW480 | Not specified | [2] |
| Compound 5d | Methoxy at R3 | Various human cancer cell lines | 1.591 - 2.281 | [3] |
| Compound 15 | Pyrazolo[3,4-b]quinoline derivative | MCF-7, HepG-2, A549 | 15.16, 18.74, 18.68 | [4] |
| Compound 7j | Quinazoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid | MDA-MB-231, MCF-7 | 3.1 - 6.8 | [5] |
Signaling Pathways Modulated by 7-(Trifluoromethyl)-THIQ Derivatives
The anticancer effects of 7-(trifluoromethyl)-THIQ derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
KRas Signaling Pathway
The KRas protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations in KRas lock the protein in a constitutively active state, leading to uncontrolled cell proliferation. Inhibitors of KRas can block downstream signaling cascades.
Caption: Simplified KRas signaling pathway and the potential point of intervention for 7-(trifluoromethyl)-THIQ derivatives.
NF-κB Signaling Pathway
The NF-κB transcription factors are key regulators of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of NF-κB nuclear translocation is a promising strategy for cancer treatment.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of certain THIQ derivatives.
Experimental Protocols for Biological Assays
KRas Inhibition Assay (Cell-Based)
This protocol is a general guide for assessing the inhibition of KRas signaling in a cellular context.
Materials:
-
Cancer cell line with a known KRas mutation (e.g., HCT116)
-
Cell culture medium and supplements
-
96-well plates
-
7-(Trifluoromethyl)-THIQ derivative stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the KRas mutant cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the 7-(trifluoromethyl)-THIQ derivative in the cell culture medium.
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol outlines a general method for visualizing and quantifying the nuclear translocation of NF-κB.
Materials:
-
HeLa cells or another suitable cell line
-
Cell culture medium and supplements
-
Glass coverslips in 24-well plates
-
7-(Trifluoromethyl)-THIQ derivative stock solution in DMSO
-
TNF-α or another NF-κB activator
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass coverslips in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the 7-(trifluoromethyl)-THIQ derivative for 1-2 hours.
-
Stimulate the cells with TNF-α for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in the field of oncology. The trifluoromethyl group can significantly enhance the pharmacological properties of the THIQ core, leading to potent and selective inhibitors of key cancer-related targets such as KRas and the NF-κB signaling pathway. The synthetic accessibility of this scaffold, primarily through the robust Pictet-Spengler reaction, allows for extensive structural modifications to optimize activity and pharmacokinetic profiles. Further research into the precise molecular interactions of these compounds with their targets and continued exploration of their structure-activity relationships will be crucial for advancing these promising molecules towards clinical applications. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important class of compounds.
References
- 1. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 2. Nuclear factor kappa B (NF‐κB) translocation [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets for 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-CF3-THIQ). As a member of the diverse class of 1,2,3,4-tetrahydroisoquinolines (THIQs), this compound holds promise for a range of therapeutic applications, primarily centered on neurological disorders and oncology. This document summarizes the known biological activities of structurally similar compounds, proposes potential mechanisms of action, and outlines detailed experimental protocols for future investigation. All quantitative data from related compounds are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The introduction of a trifluoromethyl (-CF3) group at the 7-position of the THIQ core can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making 7-CF3-THIQ a compound of significant interest for drug discovery. While specific research on 7-CF3-THIQ is limited, extensive data on analogous compounds provide a strong foundation for identifying its potential therapeutic targets. This guide will explore these potential targets, drawing on structure-activity relationships (SAR) and the known pharmacology of related THIQ derivatives.
Potential Therapeutic Targets
Based on the available literature for structurally related trifluoromethyl-substituted and other C7-substituted THIQs, the primary potential therapeutic targets for this compound can be broadly categorized into neurological and oncological targets.
Neurological Targets
The THIQ scaffold is a well-known modulator of various neurological targets. The presence of the trifluoromethyl group can enhance the selectivity and potency of these interactions.
-
Phenylethanolamine N-Methyltransferase (PNMT): PNMT is an enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT has been explored as a potential therapeutic strategy for conditions such as hypertension and heart failure. A study on a series of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines demonstrated their potent and selective inhibition of PNMT.[6] The trifluoromethyl group was found to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT.[6] This suggests that 7-CF3-THIQ could also act as a selective PNMT inhibitor.
-
N-Methyl-D-Aspartate (NMDA) Receptors: Tetrahydroisoquinoline-based compounds have been identified as subunit-selective potentiators of NMDA receptors, particularly those containing GluN2C and GluN2D subunits.[7] Positive allosteric modulation of these receptors is a potential therapeutic avenue for neurological and psychiatric disorders. While direct data on 7-CF3-THIQ is unavailable, the general activity of the THIQ class at these receptors warrants investigation.
-
Monoamine Reuptake Inhibition: Certain THIQ derivatives, such as diclofensine, are potent monoamine reuptake inhibitors, blocking the uptake of dopamine, norepinephrine, and serotonin.[8][9] This activity is central to the mechanism of many antidepressant and psychoactive drugs. The electronic properties of the trifluoromethyl group could influence the interaction of 7-CF3-THIQ with monoamine transporters.
Oncological Targets
The THIQ scaffold has been investigated for its anticancer properties, with derivatives showing activity against various cancer cell lines and molecular targets.[3][4][5][10]
-
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas): Several tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against KRas, a key driver in many cancers.[11] Specifically, derivatives with a trifluoromethyl group on a phenyl ring attached to the THIQ core showed significant KRas inhibition in colon cancer cell lines.[11] This suggests that 7-CF3-THIQ may have potential as a KRas inhibitor.
-
Nuclear Factor-κB (NF-κB) Signaling Pathway: The NF-κB signaling pathway is a critical regulator of cancer cell proliferation and survival. A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been shown to possess anticancer activity by inhibiting NF-κB nuclear translocation.[3]
-
Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Novel synthesized tetrahydroisoquinolines have been identified as inhibitors of DHFR and CDK2, two important targets in cancer therapy.[12] This highlights the potential for THIQ derivatives to act as multi-targeting anticancer agents.
Quantitative Data for Structurally Related Compounds
While specific quantitative data for this compound is not available in the public domain, the following table summarizes the inhibitory and binding constants for closely related trifluoromethyl-substituted THIQ derivatives from a study on PNMT inhibitors.[6]
| Compound | Target | Assay Type | Ki (µM) | α2 Ki (µM) | Selectivity (α2 Ki / PNMT Ki) |
| 3-Trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline | PNMT | Radioligand Binding | >360 | >250 | - |
| 3-Trifluoromethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline | PNMT | Radioligand Binding | 0.52 | >1000 | >1900 |
Data extracted from Grunewald et al., J. Med. Chem. 1999, 42, 17, 3315–3323.[6]
Proposed Signaling Pathways
Based on the known activities of related THIQ compounds, the following signaling pathways are proposed as potential mechanisms of action for 7-CF3-THIQ.
PNMT Inhibition Pathway
Caption: Proposed inhibitory action of 7-CF3-THIQ on the PNMT pathway.
KRas Inhibition Pathway
Caption: Postulated inhibitory effect of 7-CF3-THIQ on the KRas signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the therapeutic potential of 7-CF3-THIQ.
PNMT Inhibition Assay
Objective: To determine the in vitro inhibitory potency of 7-CF3-THIQ against human PNMT.
Materials:
-
Recombinant human PNMT
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
Norepinephrine
-
7-CF3-THIQ
-
Scintillation cocktail
-
Phosphate buffer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, norepinephrine, and varying concentrations of 7-CF3-THIQ.
-
Initiate the reaction by adding recombinant human PNMT.
-
Add [3H]SAM to the reaction mixture and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a quenching solution.
-
Extract the radiolabeled product (epinephrine) using an organic solvent.
-
Quantify the radioactivity of the extracted product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of 7-CF3-THIQ and determine the IC50 value by non-linear regression analysis.
KRas Inhibition Assay (GTP-GDP Exchange Assay)
Objective: To assess the ability of 7-CF3-THIQ to inhibit the exchange of GDP for GTP by KRas.
Materials:
-
Recombinant human KRas protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
GDP
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
7-CF3-THIQ
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Pre-incubate KRas with GDP in the assay buffer.
-
Add varying concentrations of 7-CF3-THIQ to the wells of a 384-well plate.
-
Add the KRas-GDP complex to the wells.
-
Initiate the exchange reaction by adding a mixture of BODIPY-FL-GTP and the GEF.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation/emission maxima appropriate for BODIPY-FL).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Target Validation
Caption: A generalized experimental workflow for the validation of therapeutic targets.
Conclusion
While direct experimental data for this compound is currently scarce, the analysis of structurally related compounds strongly suggests its potential as a modulator of key therapeutic targets in neurology and oncology. The trifluoromethyl substituent is likely to enhance its pharmacological properties, including potency and selectivity. The proposed targets, particularly PNMT and KRas, represent promising avenues for further investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the therapeutic potential of this intriguing compound. Further research is warranted to fully characterize the pharmacological profile of 7-CF3-THIQ and to validate its potential as a novel therapeutic agent.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the 7-(Trifluoromethyl)-THIQ Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its rigid, three-dimensional structure provides a versatile template for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the THIQ scaffold has emerged as a particularly fruitful strategy in drug discovery. The unique properties of the -CF3 group, including its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2] This technical guide provides an in-depth exploration of the 7-(trifluoromethyl)-THIQ scaffold, covering its synthesis, biological significance, and applications in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis of the 7-(Trifluoromethyl)-THIQ Core
The construction of the 7-(trifluoromethyl)-THIQ scaffold can be achieved through established synthetic methodologies for tetrahydroisoquinolines, primarily the Pictet-Spengler and Bischler-Napieralski reactions. The key starting material is a β-phenylethylamine bearing a trifluoromethyl group at the meta-position of the aromatic ring.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3] For the synthesis of the unsubstituted 7-(trifluoromethyl)-THIQ core, formaldehyde is the typical carbonyl partner.
-
Reaction Scheme:
-
Condensation of 3-(trifluoromethyl)phenethylamine with formaldehyde to form a Schiff base.
-
Acid-catalyzed intramolecular electrophilic aromatic substitution to yield 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline.
-
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route, particularly for the synthesis of 1-substituted THIQ derivatives. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4]
-
Reaction Scheme:
-
Acylation of 3-(trifluoromethyl)phenethylamine to form the corresponding amide.
-
Cyclization using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[5]
-
Reduction of the imine bond to afford the this compound.
-
Medicinal Chemistry Applications and Biological Activity
The 7-(trifluoromethyl)-THIQ scaffold has shown significant promise in the development of selective inhibitors for various enzymes and receptors, particularly within the central nervous system. A notable application is in the design of inhibitors for phenylethanolamine N-methyltransferase (PNMT) and their selectivity against the α₂-adrenoceptor.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
PNMT is the terminal enzyme in the biosynthesis of catecholamines, catalyzing the conversion of norepinephrine to epinephrine.[6] Inhibitors of PNMT are of interest for the potential treatment of conditions where epinephrine levels are implicated, such as hypertension and stress-related disorders.[7] The trifluoromethyl group at the 7-position of the THIQ scaffold can enhance the lipophilicity of the molecule, which is a desirable property for CNS-acting drugs, potentially improving their ability to cross the blood-brain barrier.[8]
Selectivity against α₂-Adrenoceptors
A significant challenge in the development of PNMT inhibitors is achieving selectivity over α₂-adrenoceptors, as both targets can be modulated by similar pharmacophores. The α₂-adrenoceptor is a G protein-coupled receptor involved in the negative feedback regulation of norepinephrine release.[9] A series of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines has been synthesized and evaluated for their inhibitory activity against PNMT and their binding affinity for the α₂-adrenoceptor.[8] These studies have demonstrated that the trifluoromethyl group can contribute to high selectivity for PNMT over the α₂-adrenoceptor.[8]
Quantitative Data
The following table summarizes the biological activity of a series of 3-trifluoromethyl-7-substituted-THIQ derivatives as representative examples of the potential of this scaffold.
| Compound ID | 7-Substituent | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity Index (α₂ Kᵢ / PNMT Kᵢ) |
| 1 | -H | > 1000 | > 1000 | - |
| 2 | -Br | 15 ± 2 | > 1000 | > 67 |
| 3 | -NO₂ | 0.52 ± 0.08 | > 1000 | > 1900 |
| 4 | -NH₂ | > 1000 | > 1000 | - |
| 5 | -OH | > 1000 | > 1000 | - |
| 6 | -OCH₃ | 365 ± 55 | > 1000 | > 2.7 |
Data extracted from J. Med. Chem. 1999, 42, 17, 3315-3323.[8]
Experimental Protocols
General Synthesis of 7-(Trifluoromethyl)-THIQ Derivatives (via Bischler-Napieralski Reaction)
-
Amide Formation: To a solution of 3-(trifluoromethyl)phenethylamine in a suitable solvent (e.g., dichloromethane), add a slight excess of an acylating agent (e.g., acetyl chloride) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until completion.
-
Cyclization: Dissolve the resulting amide in a dehydrating agent such as phosphorus oxychloride (POCl₃) and reflux the mixture.[1] The reaction progress is monitored by thin-layer chromatography.
-
Reduction: After completion of the cyclization, the reaction mixture is cooled and concentrated under reduced pressure. The residue is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent (e.g., sodium borohydride) to reduce the intermediate 3,4-dihydroisoquinoline to the corresponding tetrahydroisoquinoline.
-
Purification: The final product is purified by column chromatography on silica gel.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of test compounds against PNMT.
-
Reagents and Buffers:
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., 7-(trifluoromethyl)-THIQ derivatives).
-
In a microcentrifuge tube or a 96-well plate, pre-incubate the PNMT enzyme solution with the test compound for a defined period (e.g., 15-30 minutes) at 37°C.[7]
-
Initiate the enzymatic reaction by adding norepinephrine and SAM to the mixture.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stopping solution.
-
-
Detection and Data Analysis:
-
The amount of epinephrine formed is quantified using a suitable method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or an enzyme-linked immunosorbent assay (ELISA).[7]
-
Calculate the percentage of PNMT inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
α₂-Adrenoceptor Binding Assay
This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the α₂-adrenoceptor.
-
Materials:
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ value is calculated using the Cheng-Prusoff equation.
-
Signaling Pathways and Logical Relationships
PNMT Biochemical Pathway
The following diagram illustrates the role of PNMT in the final step of catecholamine biosynthesis and its inhibition by a 7-(trifluoromethyl)-THIQ derivative.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of 7-Substituted Tetrahydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Modifications to the THIQ core have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Among these, substitutions at the 7-position of the aromatic ring have proven to be critical for modulating the pharmacological profile of these compounds, influencing their interactions with key biological targets such as dopamine receptors, orexin receptors, and various enzymes, as well as their potential as anticancer agents.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted tetrahydroisoquinolines, summarizing quantitative data, detailing experimental protocols for key biological assays, and visualizing the logical relationships and workflows inherent in the drug discovery process for this class of compounds.
Data Presentation: Quantitative SAR Summary
The following tables summarize the quantitative biological data for various 7-substituted tetrahydroisoquinolines, categorized by their primary biological target.
Table 1: Dopamine D2/D3 Receptor Binding Affinity
Substitutions at the 7-position of the THIQ core significantly influence binding affinity and selectivity for D2-like dopamine receptors. The 6-methoxy-7-hydroxy substitution pattern is a particularly well-tolerated motif for achieving high D3 receptor affinity.[2]
| Compound ID | 7-Position Substituent (R) | D3 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | D3 vs D2 Selectivity |
| 1 | -OH (with 6-OCH₃) | 92 | 1593 | ~17-fold |
| 2 | -OH (in a 6,7-dihydroxy motif) | 2.0 | >100 | >50-fold |
| 3 | -OCH₃ (in a 6,7-dimethoxy motif) | 1.2 | >1000 | >833-fold |
| 4 | -O-SO₂CF₃ | ~4.0 (pKi 8.4) | ~600 (pKi 6.22) | ~150-fold |
Data sourced from multiple studies on related compound series.[1][2][3]
Table 2: Orexin 1 (OX₁) Receptor Antagonist Activity
For OX₁ receptor antagonists, the nature of the alkoxy substituent at the 7-position is a key determinant of potency. SAR studies show that increasing the steric bulk at this position, up to a certain limit, enhances OX₁ antagonist activity.[4]
| Compound ID | 7-Position Substituent (R) | OX₁ Receptor Kₑ (nM) | OX₂ Receptor Kₑ (nM) |
| 5 | -OH | >1000 | >1000 |
| 6 | -OCH₃ | 40 | >2000 |
| 7 | -OCH₂CH₃ | 18 | >3000 |
| 8 | -OCH₂CH₂CH₃ | 13 | >3000 |
| 9 | -O(CH₂)₅CH₃ | 120 | >3000 |
Data represents apparent dissociation constants (Ke) from calcium mobilization assays.[4]
Table 3: Anticancer Activity (In Vitro)
Certain substituted THIQs exhibit potent antiproliferative activity against various human cancer cell lines. The specific substitution patterns, including those on the THIQ nucleus, are crucial for cytotoxicity.
| Compound ID | Cell Line | IC₅₀ (µg/mL) |
| 6a | MCF-7 (Breast Cancer) | 0.63 |
| 6a | Ishikawa (Endometrial) | 0.23 |
| 6d | MCF-7 (Breast Cancer) | 0.43 |
| 6d | Ishikawa (Endometrial) | 0.01 |
| 6j | MCF-7 (Breast Cancer) | 0.70 |
| 6j | Ishikawa (Endometrial) | 0.02 |
| Tamoxifen | MCF-7 (Breast Cancer) | 5.14 |
| Tamoxifen | Ishikawa (Endometrial) | 4.55 |
Note: The exact position of substitution for compounds 6a, 6d, and 6j is part of a broader study on substituted THIQs, highlighting the potential of this scaffold.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR findings. The following are protocols for key assays used in the evaluation of 7-substituted tetrahydroisoquinolines.
Dopamine Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for dopamine receptors by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing the target dopamine receptor (e.g., D2 or D3) or from rat striatal tissue.[6]
-
Radioligand: [³H]N-methylspiperone (for D2-like receptors).[6]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Determinand: Haloperidol (10 µM) or another suitable high-affinity ligand.
-
Test Compounds: Serial dilutions of 7-substituted THIQs.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Instrumentation: Cell harvester, liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound in assay buffer. For determining non-specific binding, replace the test compound with the non-specific binding determinand.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.[6]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Orexin Receptor Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by the natural ligand, orexin A, in cells expressing orexin receptors.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human OX₁ or OX₂ receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist: Orexin A.
-
Test Compounds: Serial dilutions of 7-substituted THIQs.
-
Instrumentation: Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dissolved in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds (antagonists) at various concentrations and incubate for a predefined period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of orexin A (typically the EC₈₀) to all wells.
-
Data Recording: Record the change in fluorescence intensity over time, which corresponds to the influx of intracellular calcium.
-
Data Analysis: Determine the inhibitory effect of the test compound on the orexin A-induced signal. Calculate IC₅₀ values from the concentration-response curves. The apparent dissociation constant (Kₑ) can be calculated from the rightward shift of the agonist dose-response curve in the presence of the antagonist.[4][8]
Anticancer Antiproliferative Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[9]
Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231).[5]
-
Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[10]
-
Plates: Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.[11]
-
Test Compounds: Serial dilutions of 7-substituted THIQs.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding: Plate the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[5]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting viability against the log of the compound concentration.
TNF-α Release Inhibition Assay
This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line.[14]
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.[15]
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Test Compounds: Serial dilutions of 7-substituted THIQs.
-
Quantification Kit: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Instrumentation: Microplate reader for ELISA.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.[15]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).[16]
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a defined period (e.g., 18-24 hours).[17]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only treated cells. Calculate the IC₅₀ value from the resulting dose-response curve.
Visualizations: Workflows and SAR Insights
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.
Caption: General workflow for the structure-activity relationship (SAR) study of novel 7-substituted THIQs.
Caption: Simplified signaling pathway for inhibitory Gi/o-coupled dopamine D2/D3 receptors.
References
- 1. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Bioactive 7-(Trifluoromethyl)-Tetrahydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of a trifluoromethyl group, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity, has led to the development of potent and selective therapeutic agents. This technical guide focuses on the discovery of novel bioactive THIQs featuring a trifluoromethyl substituent at the 7-position, a modification that has shown significant promise in modulating the activity of various biological targets. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative trifluoromethyl-substituted tetrahydroquinoline and related tetrahydroquinoline derivatives against key protein kinases.
Table 1: Inhibitory Activity of Trifluoromethyl-Substituted Tetrahydroquinoline Derivatives against mTOR.
| Compound ID | Structure | Target Cell Line | IC50 (µM) |
| 10d | 3-Fluoro-N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.062 ± 0.01 |
| MCF-7 (Breast Cancer) | 0.58 ± 0.11 | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.003 ± 0.008 | ||
| 10e | N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide | A549 (Lung Cancer) | 0.033 ± 0.003 |
| MCF-7 (Breast Cancer) | 0.101 ± 0.009 | ||
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.89 ± 0.07 |
Note: The compounds listed are tetrahydroquinoline (THQ) derivatives, which share a similar core structure with tetrahydroisoquinolines (THIQs). Data sourced from[1][2].
Table 2: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against Rho-Kinase (ROCK).
| Compound ID | Structure | Target | IC50 (nM) |
| 4v | 4-(4-methoxyphenyl)-5-((4-methylpiperazin-1-yl)methyl)thiazol-2-amine | ROCK II | 20 |
Note: This compound, while not a 7-trifluoromethyl-THIQ, is a potent ROCK inhibitor with a related heterocyclic structure, providing context for potential therapeutic applications. Data sourced from[3].
Table 3: Inhibitory Activity of Tetrahydroquinoline Derivatives against Phosphodiesterase 4B (PDE4B).
| Compound ID | Structure | Target | IC50 (nM) |
| 4m | 2-(furan-2-yl)-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | PDE4B | Not explicitly stated, but noted as having the best potential selective activity. |
Note: This is a tetrahydroquinoline derivative, highlighting the potential of this scaffold as a PDE4B inhibitor. Data sourced from[4].
Experimental Protocols
General Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
The synthesis of the core this compound scaffold can be achieved through established synthetic routes such as the Pictet-Spengler or Bischler-Napieralski reactions. A chemoenzymatic one-pot process offers a milder alternative to traditional chemical synthesis[5].
Example Protocol: Chemoenzymatic One-Pot Synthesis of a 1-Substituted Tetrahydroisoquinoline [5]
This protocol describes a general method that can be adapted for the synthesis of various tetrahydroisoquinolines.
-
Oxidation of the Benzylic Alcohol:
-
To a solution of the starting benzylic alcohol (1.00 equivalent) and TEMPO (0.15 equivalents) in a potassium phosphate buffer (200 mM, pH 8.0) containing 0.3 mM CuSO4, add a laccase solution (0.6 U/mL).
-
Shake the reaction mixture at 37°C for 20-45 hours.
-
-
Pictet-Spengler Reaction:
-
To the reaction mixture from the previous step, add a solution of the desired β-arylethylamine (e.g., m-tyramine hydrobromide, 0.33 equivalents) in the same potassium phosphate buffer.
-
Continue shaking the mixture for an additional 18-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction solution to room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.
-
Synthesis of N-Acyl this compound Derivatives
Further functionalization of the this compound core, for instance, by N-acylation, can be performed to explore structure-activity relationships.
Example Protocol: N-Acylation of a Tetrahydroquinoline [1]
-
Reaction Setup:
-
Dissolve 7-amino-1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in dry dichloromethane.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acyl chloride (e.g., 3-fluoro-5-(trifluoromethyl)benzoyl chloride, 1.2 equivalents) to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-5 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield the final N-acylated product.
-
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[6][7][8][9][10] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.[7][8] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[9][10] Growth factors and nutrients activate mTORC1, which in turn phosphorylates downstream effectors like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[7] mTORC2 is involved in activating Akt, which promotes cell survival.[10]
Rho-Kinase (ROCK) Signaling Pathway
The Rho-kinase (ROCK) signaling pathway plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell shape, adhesion, and motility.[][12][13][14][15] The small GTPase RhoA activates ROCK, which then phosphorylates downstream targets such as myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased actomyosin contractility.[][13] This pathway is implicated in diseases such as cancer metastasis and hypertension.[12]
Phosphodiesterase 4 (PDE4) Signaling Pathway
Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, particularly in inflammatory and immune cells.[16][17][18] By hydrolyzing cAMP, PDE4 dampens the activity of protein kinase A (PKA), which is involved in the transcriptional regulation of pro- and anti-inflammatory cytokines.[18] Inhibition of PDE4 leads to an accumulation of cAMP, thereby suppressing inflammatory responses.[16][17][19]
Experimental Workflow for Kinase Inhibitor Screening
The discovery of novel kinase inhibitors typically follows a structured workflow, from initial library screening to in vivo efficacy studies.
References
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 16. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The trifluoromethyl group is a key substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of THIQs bearing a trifluoromethyl group, such as 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, is therefore of significant interest for the development of novel therapeutic agents.
The Pictet-Spengler reaction is a classic and powerful method for the construction of the tetrahydroisoquinoline ring system.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][3] However, the success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamine. Electron-donating groups on the aromatic ring facilitate the cyclization, while electron-withdrawing groups, such as the trifluoromethyl group, deactivate the ring towards electrophilic substitution, making the reaction more challenging.[3][4] Consequently, harsher reaction conditions are often necessary for the synthesis of THIQs with electron-withdrawing substituents.[4][5]
This document provides a detailed protocol for the synthesis of this compound via the Pictet-Spengler reaction, addressing the challenges posed by the electron-withdrawing trifluoromethyl group.
Reaction Scheme
The Pictet-Spengler synthesis of this compound proceeds by the reaction of 2-(3-(trifluoromethyl)phenyl)ethan-1-amine with a formaldehyde equivalent under strong acidic conditions.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Due to the deactivating nature of the trifluoromethyl group, optimization of reaction conditions (e.g., acid catalyst, temperature, and reaction time) may be required to achieve optimal yields.
Materials:
-
2-(3-(trifluoromethyl)phenyl)ethan-1-amine
-
Paraformaldehyde (or other formaldehyde source like 1,3,5-trioxane)[6]
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq) in the chosen solvent (e.g., dichloromethane).
-
Addition of Reagents: Add paraformaldehyde (1.2 eq) to the solution.
-
Acid Catalysis: Slowly add the strong acid catalyst (e.g., trifluoroacetic acid, 5-10 eq, or concentrated HCl) to the reaction mixture at room temperature. Caution: The addition of strong acid can be exothermic.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from several hours to overnight.
-
Work-up:
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
The following table summarizes typical reaction parameters for the Pictet-Spengler synthesis of this compound. Please note that these are representative values and may require optimization.
| Parameter | Value | Notes |
| Starting Material | 2-(3-(trifluoromethyl)phenyl)ethan-1-amine | Commercially available. |
| Reagent | Paraformaldehyde | A stable source of formaldehyde. |
| Acid Catalyst | Trifluoroacetic acid (TFA) or conc. HCl | Strong acid is required due to the electron-withdrawing nature of the CF3 group.[5] |
| Solvent | Dichloromethane (DCM) | An inert aprotic solvent. |
| Temperature | Reflux | Elevated temperature is typically necessary. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
| Yield | Moderate | Yields can be variable and optimization is recommended. |
Mandatory Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced protein-ligand interactions. This scaffold can be further functionalized at the nitrogen atom or other positions on the ring to generate libraries of compounds for screening against various biological targets. The synthesis of related trifluoromethyl-substituted THIQs has been explored for their potential as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), highlighting the therapeutic potential of this class of compounds.[7]
References
- 1. grokipedia.com [grokipedia.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-CF3-THIQ). The following sections outline two common and effective methods for this transformation: reductive amination and direct alkylation. Quantitative data from related reactions are summarized to provide a basis for expected outcomes.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. N-alkylation of the THIQ nitrogen is a common strategy to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This protocol details two reliable methods for achieving N-alkylation of this electron-deficient heterocyclic amine.
Data Presentation: N-Alkylation of Tetrahydroisoquinoline Derivatives
The following table summarizes reaction conditions and yields for the N-alkylation of various tetrahydroisoquinoline derivatives using different methods, providing a reference for expected outcomes with 7-(trifluoromethyl)-THIQ. The electron-withdrawing nature of the trifluoromethyl group may influence reactivity, potentially requiring slightly more forcing conditions.
| Starting Material | Alkylating Agent/Carbonyl | Method | Reducing Agent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline | Cyclohexanone | Reductive Amination | Ti(Oi-Pr)4, NaBH4 | EtOH | 75 then RT | - | 94 | [1] |
| 1,2,3,4-Tetrahydroisoquinoline | 2-Adamantanone | Reductive Amination | Ti(Oi-Pr)4, NaBH4 | EtOH | 75 then RT | - | 82 | [1] |
| 1,2,3,4-Tetrahydroisoquinoline | Acetophenone | Reductive Amination | Ti(Oi-Pr)4, NaBH4 | EtOH | 75 then RT | - | 85 | [1] |
| 1,2,3,4-Tetrahydroisoquinoline | Benzaldehyde | Reductive Amination | Ti(Oi-Pr)4, NaBH4 | EtOH | 75 then RT | - | 92 | [1] |
| N-Boc-THIQ (Br substituted) | Allyltributylstannane | C-H Functionalization | DDQ | - | RT | 1 | 85 | [2] |
| N-Boc-THIQ (F substituted) | Allyltributylstannane | C-H Functionalization | DDQ | - | RT | 1 | 89 | [2] |
| THIQ derivative | 3,4-Dimethoxyphenethyl bromide | Direct Alkylation | K2CO3 | DMF | 80 | - | 75-82 | [3] |
Experimental Protocols
Two primary methods for the N-alkylation of 7-(trifluoromethyl)-THIQ are presented below.
Method 1: Reductive Amination
This method is highly versatile and controlled, minimizing the risk of over-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration relative to the THIQ).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Method 2: Direct Alkylation with Alkyl Halides
This classic SN2 reaction is a straightforward approach for introducing alkyl groups. The decreased nucleophilicity of the nitrogen in 7-CF3-THIQ may necessitate the use of a more reactive alkylating agent (e.g., an iodide) or slightly elevated temperatures.
Materials:
-
This compound
-
Alkyl bromide or iodide (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Add N,N-dimethylformamide (DMF) to create a suspension (approximately 0.2 M concentration relative to the THIQ).
-
Add the alkyl bromide or iodide (1.2 equivalents) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.
Caption: Workflow for N-alkylation via Reductive Amination.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 7-(Trifluoromethyl)-THIQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) and its derivatives represent a promising class of compounds for the development of selective enzyme inhibitors. This scaffold has been notably successful in targeting Phenylethanolamine N-Methyltransferase (PNMT), the terminal enzyme in the epinephrine biosynthesis pathway.[1] The trifluoromethyl group at the 7-position, often combined with substitutions at the 3-position, enhances selectivity and potency, making these compounds valuable leads for therapeutic agents aimed at modulating epinephrine levels.[1] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of enzyme inhibitors based on the 7-(trifluoromethyl)-THIQ core structure.
Target Enzyme: Phenylethanolamine N-Methyltransferase (PNMT)
PNMT (EC 2.1.1.28) catalyzes the conversion of norepinephrine to epinephrine by transferring a methyl group from the co-factor S-adenosyl-L-methionine (SAM).[2][3] This enzymatic step is critical in the regulation of epinephrine levels, which are implicated in various physiological processes, including stress responses and cardiovascular function.[4][5] Selective inhibition of PNMT is a key strategy for studying the physiological roles of epinephrine and for developing treatments for conditions such as hypertension and anxiety disorders.[6]
Signaling Pathway
The biosynthesis of epinephrine is a multi-step process occurring within the catecholamine synthesis pathway. Inhibition of PNMT by 7-(trifluoromethyl)-THIQ derivatives directly impacts the final step of this pathway, leading to a reduction in epinephrine production.
Caption: Epinephrine biosynthesis pathway and the point of inhibition by 7-(Trifluoromethyl)-THIQ derivatives.
Quantitative Data: Inhibitory Potency and Selectivity
The following table summarizes the inhibitory constants (Ki) of various 3-trifluoromethyl-7-substituted-THIQ derivatives against PNMT and their selectivity versus the α2-adrenoceptor.
| Compound | 7-Substituent | PNMT Ki (μM)[1] | α2-Adrenoceptor Ki (μM)[1] | Selectivity (α2 Ki / PNMT Ki)[1] |
| 1 | H | >100 | 1.8 | <0.018 |
| 2 | SO2CH3 | 12 | 14 | 1.2 |
| 3 | NO2 | 0.93 | 650 | 700 |
| 4 | CN | 1.1 | >1000 | >900 |
| 5 | Br | 0.52 | >1000 | >1900 |
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines
This protocol outlines the general synthesis of the inhibitor scaffold, adapted from published methods.[7]
Workflow for Inhibitor Synthesis:
Caption: General workflow for the synthesis of 3-trifluoromethyl-7-substituted-THIQ inhibitors.
Methodology:
-
Trifluoromethyl Ketone Formation: React ethyl trifluoroacetate with a suitable Grignard reagent (e.g., benzylmagnesium chloride) to form the corresponding trifluoromethyl ketone.[7]
-
Oxime Formation: Treat the ketone with hydroxylamine and sodium acetate in an ethanol/water mixture at reflux to produce the oxime.[7]
-
Reduction to Amine: Reduce the oxime using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent (e.g., THF) to yield the primary amine.[7]
-
Carbamate Formation: Protect the resulting amine by reacting it with methyl chloroformate to form the carbamate.[7]
-
Cyclization: Cyclize the carbamate intermediate using a dehydrating agent such as polyphosphoric acid (PPA) to form the lactam.[7]
-
Lactam Reduction: Reduce the lactam with a reducing agent like borane-tetrahydrofuran complex (BH3·THF) to obtain the 3-trifluoromethyl-THIQ core structure.[7]
-
7-Position Functionalization: Introduce various substituents at the 7-position through standard aromatic substitution reactions (e.g., nitration, bromination, etc.) on the THIQ core or an appropriate precursor.
Protocol 2: In Vitro PNMT Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50 or Ki) of test compounds against PNMT.
Materials:
-
Human recombinant PNMT enzyme
-
Assay Buffer: Tris-HCl buffer (pH 8.5)
-
Substrate: Norepinephrine
-
Co-factor: S-adenosyl-L-methionine (SAM), may be radiolabeled (e.g., [3H]-SAM) for radiometric detection
-
Test Compounds: 7-(Trifluoromethyl)-THIQ derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Control Inhibitor: A known PNMT inhibitor (e.g., LY 78335)
-
Detection System: HPLC with electrochemical detection (HPLC-ECD) or liquid scintillation counter for radiometric assays.
Procedure:
-
Enzyme and Compound Pre-incubation: In a microcentrifuge tube or a 96-well plate, pre-incubate the PNMT enzyme with various concentrations of the test compound (or vehicle control) in the assay buffer for 15-30 minutes at 37°C.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding norepinephrine and SAM to the pre-incubated mixture.[8] A typical final concentration for the substrate is 100 µM.[9]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C, ensuring the reaction remains within the linear range.[8]
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.[8]
-
Product Quantification:
-
HPLC-ECD: After stopping the reaction, centrifuge the samples to precipitate proteins. Inject the supernatant into an HPLC system equipped with a C18 column and an electrochemical detector to separate and quantify the epinephrine formed.[8]
-
Radiometric Assay: If using [3H]-SAM, the radiolabeled product is separated from the unreacted substrate and quantified using a liquid scintillation counter.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: α2-Adrenoceptor Binding Assay (Selectivity Profiling)
This radioligand competition binding assay is used to assess the selectivity of the inhibitors by determining their affinity for the α2-adrenoceptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the α2-adrenoceptor subtype of interest.
-
Radioligand: e.g., [3H]-Rauwolscine or [3H]-Yohimbine (antagonists).[10]
-
Non-specific Ligand: A high concentration of an unlabeled α2-adrenoceptor ligand (e.g., phentolamine or yohimbine) to determine non-specific binding.[10]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[10]
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[10]
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The 7-(trifluoromethyl)-THIQ scaffold provides a robust starting point for the development of potent and selective PNMT inhibitors. The protocols outlined in this document offer a comprehensive guide for the synthesis, characterization, and evaluation of these compounds. By following these methodologies, researchers can effectively advance their drug discovery programs targeting PNMT and related enzymes.
References
- 1. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Epinephrine Biosynthesis: Hormonal and Neural Control During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epinephrine biosynthesis: hormonal and neural control during stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PNMT - Creative Enzymes [creative-enzymes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 7-(Trifluoromethyl)-THIQ Derivatives for Agrochemical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a class of compounds with significant potential in the agrochemical sector. The inclusion of a trifluoromethyl group can enhance the biological activity and metabolic stability of molecules, making these THIQ derivatives promising candidates for the development of novel herbicides, insecticides, and fungicides.[1][2][3]
Two classical and robust methods for the synthesis of the THIQ core structure are presented: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[4][5] These protocols are designed to be adaptable for the synthesis of a variety of 7-(trifluoromethyl)-THIQ derivatives for screening and development in agrochemical applications.
Key Starting Material
The synthesis of 7-(trifluoromethyl)-THIQ derivatives commences with 3-(trifluoromethyl)phenethylamine. This key intermediate is commercially available from various chemical suppliers.
Synthesis Protocol 1: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][6] For the synthesis of the parent this compound, formaldehyde is used as the carbonyl component. The electron-withdrawing nature of the trifluoromethyl group generally requires stronger acidic conditions and higher temperatures to facilitate the electrophilic aromatic substitution.[6]
Experimental Protocol: Pictet-Spengler Synthesis of this compound
Materials:
-
3-(Trifluoromethyl)phenethylamine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)phenethylamine (1.89 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde (0.33 g, 11 mmol, 1.1 equivalents). Carefully add concentrated hydrochloric acid (5 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yield: While specific yields for this exact reaction are not widely published, yields for Pictet-Spengler reactions with deactivated aromatic rings can range from moderate to good. A yield in the range of 40-60% would be a reasonable expectation.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis Protocol 2: Bischler-Napieralski Reaction and Subsequent Reduction
The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton. This method involves the intramolecular cyclization of an N-acyl-β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[5][7] This intermediate is then reduced to the corresponding tetrahydroisoquinoline. This two-step approach is particularly useful for synthesizing 1-substituted THIQ derivatives.
Experimental Protocol: Bischler-Napieralski Synthesis of 7-(Trifluoromethyl)-THIQ Derivatives
Step 1: Synthesis of N-Formyl-3-(trifluoromethyl)phenethylamine
Materials:
-
3-(Trifluoromethyl)phenethylamine
-
Ethyl formate
-
Sodium methoxide
-
Methanol
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)phenethylamine (1.89 g, 10 mmol) in 20 mL of methanol.
-
Acylation: Add ethyl formate (1.11 g, 15 mmol, 1.5 equivalents) and a catalytic amount of sodium methoxide. Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude N-formyl-3-(trifluoromethyl)phenethylamine can often be used in the next step without further purification. If necessary, purify by column chromatography.
Step 2: Cyclization to 7-(Trifluoromethyl)-3,4-dihydroisoquinoline
Materials:
-
N-Formyl-3-(trifluoromethyl)phenethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-formyl-3-(trifluoromethyl)phenethylamine (from Step 1) in 30 mL of anhydrous toluene.
-
Cyclization: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.30 g, 15 mmol, 1.5 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 110 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a concentrated sodium hydroxide solution to pH > 10.
-
Extraction and Concentration: Extract the aqueous layer with toluene or dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
Step 3: Reduction to this compound
Materials:
-
7-(Trifluoromethyl)-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard glassware
Procedure:
-
Reduction: Dissolve the crude 7-(trifluoromethyl)-3,4-dihydroisoquinoline (from Step 2) in 20 mL of methanol and cool to 0 °C.
-
Addition of Reducing Agent: Add sodium borohydride (0.57 g, 15 mmol, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the final this compound.[8]
Expected Yield: Overall yields for the three-step sequence typically range from 30-50%.
Data Presentation
| Compound | Synthesis Method | Key Reagents | Typical Yield (%) | References |
| This compound | Pictet-Spengler | 3-(Trifluoromethyl)phenethylamine, Paraformaldehyde, HCl | 40-60 (estimated) | [4],[6] |
| This compound | Bischler-Napieralski & Reduction | 3-(Trifluoromethyl)phenethylamine, Ethyl formate, POCl₃, NaBH₄ | 30-50 (overall, estimated) | [5],[7],[8] |
Agrochemical Applications
While specific bioactivity data for 7-(trifluoromethyl)-THIQ derivatives is limited in publicly available literature, the THIQ scaffold is known to exhibit a range of agrochemical activities.[9] The trifluoromethyl group is a well-established bioisostere in agrochemical design, often enhancing efficacy and metabolic stability.[1][2] Derivatives of 7-(trifluoromethyl)-THIQ are promising candidates for screening as:
-
Herbicides: Many nitrogen-containing heterocyclic compounds exhibit herbicidal properties.[10]
-
Insecticides: The THIQ core is present in some compounds with insecticidal activity.[11]
-
Fungicides: Trifluoromethyl-containing compounds are prevalent among modern fungicides, and THIQ derivatives have also shown antifungal potential.[7][12][13]
Further derivatization of the 7-(trifluoromethyl)-THIQ core, for instance at the nitrogen atom or other positions on the ring system, could lead to the discovery of potent new agrochemicals.
Visualizations
Logical Relationship of Synthesis Pathways
Caption: Overview of the two primary synthetic routes to 7-(trifluoromethyl)-THIQ derivatives.
Experimental Workflow for Pictet-Spengler Synthesis
Caption: Step-by-step workflow for the Pictet-Spengler synthesis of 7-(trifluoromethyl)-THIQ.
Experimental Workflow for Bischler-Napieralski Synthesis
Caption: Step-by-step workflow for the Bischler-Napieralski synthesis of 7-(trifluoromethyl)-THIQ.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. organicreactions.org [organicreactions.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound of interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of this compound for its application in research and development.
These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃N |
| Molecular Weight | 201.19 g/mol |
| CAS Number | 199678-32-5[1] |
| Appearance | Light yellow liquid |
| Purity (typical) | ≥ 95% (by HPLC) |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
1.1. ¹H NMR (Proton NMR) Spectroscopy
This technique provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Data Interpretation: The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region, while the aromatic protons will be observed in the aromatic region, with splitting patterns influenced by the trifluoromethyl group.
1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy
This technique provides information on the different types of carbon atoms in the molecule.
Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: CDCl₃ at 77.16 ppm
-
Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.6 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Data Interpretation: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic and aliphatic carbons will have characteristic chemical shifts. For related trifluoromethyl-containing heterocyclic compounds, the CF₃ carbon signal appears as a quartet with a large coupling constant (¹J(C, F) ≈ 270 Hz)[2][3].
1.3. ¹⁹F NMR (Fluorine-19 NMR) Spectroscopy
This technique is highly specific for fluorine-containing compounds.
Experimental Protocol:
-
Instrument: 376 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Trichlorofluoromethane (CFCl₃) at 0.00 ppm (external or internal)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: Standard zg
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Data Interpretation: A single signal, likely a singlet, is expected for the -CF₃ group. For similar structures, the chemical shift for a CF₃ group on an aromatic ring is in the range of -60 to -65 ppm[4].
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Instrument: GC-MS system with an electron ionization (EI) source.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.19 g/mol ). Characteristic fragmentation patterns for tetrahydroisoquinolines can also be observed. A GC-MS spectrum is available for the hydrochloride salt of this compound.
Logical Flow for Mass Spectrometry Analysis
Caption: Logical flow of a typical GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Data Interpretation: A pure sample should ideally show a single major peak. The retention time is a characteristic of the compound under the specific chromatographic conditions. The peak area can be used for quantification and purity assessment, with commercial suppliers often reporting a purity of ≥ 95% by HPLC for this compound.
HPLC Experimental Workflow
Caption: General workflow for HPLC analysis.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is a fundamental method for confirming the empirical and molecular formula.
Experimental Protocol (Combustion Analysis):
-
Instrument: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector. For fluorine-containing compounds, specific furnace reagents may be required to trap corrosive fluorine gas and prevent interference[5].
Data Interpretation: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₀F₃N). For a new compound, the experimental values should be within ±0.4% of the theoretical values to be considered a good match[6].
Theoretical vs. Expected Experimental Data
| Element | Theoretical % | Expected Experimental % (±0.4%) |
| C | 59.69 | 59.29 - 60.09 |
| H | 5.01 | 4.61 - 5.41 |
| N | 6.96 | 6.56 - 7.36 |
Elemental Analysis Workflow
Caption: Workflow for CHN elemental analysis.
Summary of Analytical Data
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic and aliphatic protons. |
| Integration | Proportional to the number of protons. | |
| Coupling Constants (J) | Information on proton connectivity. | |
| ¹³C NMR | Chemical Shifts (δ) | Distinct signals for each carbon, with the CF₃ carbon appearing as a quartet. |
| ¹⁹F NMR | Chemical Shift (δ) | A singlet in the expected region for an aromatic -CF₃ group. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | m/z = 201 |
| Fragmentation Pattern | Characteristic fragments of the tetrahydroisoquinoline core. | |
| HPLC | Purity | ≥ 95% |
| Retention Time | Characteristic value for the specific method. | |
| Elemental Analysis | %C | 59.69 ± 0.4 |
| %H | 5.01 ± 0.4 | |
| %N | 6.96 ± 0.4 |
Conclusion
The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure, purity, and elemental composition. These protocols serve as a guide for researchers to ensure the quality and identity of this compound in their scientific investigations.
References
Application Notes and Protocols for High-Throughput Screening of 7-(Trifluoromethyl)-THIQ Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for conducting high-throughput screening (HTS) campaigns with 7-(trifluoromethyl)-tetrahydroisoquinoline (THIQ) libraries. The 7-(trifluoromethyl)-THIQ scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The inclusion of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability, making this class of compounds particularly attractive for drug discovery.
This document outlines HTS-compatible assays for three major drug target classes: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Ion Channels. The protocols are designed to be adaptable for automated screening platforms.
I. Screening for Modulators of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets for a significant portion of approved drugs. Identifying modulators of GPCR activity is a key objective in drug discovery.
Application Note: AlphaScreen SureFire Assay for cAMP Detection
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) SureFire technology is a highly sensitive, bead-based assay for detecting second messengers like cyclic AMP (cAMP), which are modulated by GPCRs coupled to Gs or Gi signaling pathways. This assay is well-suited for HTS of 7-(trifluoromethyl)-THIQ libraries to identify agonists or antagonists of target GPCRs.
Principle: The assay measures the intracellular accumulation of cAMP. In the absence of endogenously produced cAMP, biotinylated cAMP tracer binds to anti-cAMP coated acceptor beads, which are brought into proximity with streptavidin-coated donor beads, generating a strong signal. When the GPCR is activated (e.g., by an agonist from the THIQ library), the cell produces cAMP, which competes with the tracer for binding to the acceptor beads, leading to a decrease in the AlphaScreen signal.
Data Presentation: Representative HTS Data for a Gi-Coupled GPCR
The following table summarizes representative data from a hypothetical primary screen of a 7-(trifluoromethyl)-THIQ library against a Gi-coupled GPCR, followed by dose-response analysis of a confirmed hit.
| Parameter | Value | Description |
| Primary Screen | ||
| Library Size | 10,000 | Number of 7-(trifluoromethyl)-THIQ compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Z'-Factor | 0.78 | A measure of assay quality and robustness (a Z'-factor > 0.5 is considered excellent for HTS).[1][2][3] |
| Hit Rate | 0.5% | Percentage of compounds identified as primary hits. |
| Hit Confirmation (Compound ID: THIQ-CF3-101) | ||
| Assay Type | AlphaScreen SureFire | cAMP accumulation assay. |
| IC50 | 150 nM | The concentration of THIQ-CF3-101 that inhibits 50% of the forskolin-stimulated cAMP production. |
| Selectivity Screen | >10 µM | IC50 against a panel of related GPCRs. |
Experimental Protocol: AlphaScreen SureFire cAMP Assay
Materials:
-
HEK293 cells stably expressing the target GPCR
-
7-(trifluoromethyl)-THIQ compound library (10 mM stocks in DMSO)
-
AlphaScreen SureFire cAMP Assay Kit (PerkinElmer)
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin (for Gi-coupled receptor antagonist screening)
-
384-well white opaque microplates
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the target GPCR into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium and incubate overnight.
-
Compound Addition:
-
For antagonist screening, add 5 µL of Stimulation Buffer containing the 7-(trifluoromethyl)-THIQ compounds (at 5x final concentration) to the cell plates.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Stimulation Buffer containing an EC80 concentration of forskolin to all wells except the negative controls.
-
For agonist screening, add 5 µL of Stimulation Buffer containing the compounds to the cell plates.
-
-
Cell Lysis and cAMP Detection:
-
Following a 30-minute incubation at room temperature, add 5 µL of Lysis Buffer from the AlphaScreen kit to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Addition of Detection Mix:
-
Prepare the AlphaScreen detection mix containing Acceptor beads and Donor beads in Activation Buffer according to the manufacturer's protocol.
-
Add 10 µL of the detection mix to each well.
-
-
Incubation and Plate Reading:
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Read the plate on an EnVision or other AlphaScreen-compatible plate reader.
-
Visualization: Gi-Coupled GPCR Signaling Pathway
Caption: Gi-Coupled GPCR Signaling Pathway.
II. Screening for Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in diseases such as cancer. The identification of selective kinase inhibitors is a major focus of drug development.
Application Note: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and homogeneous assay technology ideal for HTS of kinase inhibitors. It offers a high signal-to-background ratio by utilizing a long-lifetime lanthanide donor fluorophore, which allows for a time-gated detection window that minimizes interference from short-lived background fluorescence.
Principle: A biotinylated substrate peptide and a europium-labeled anti-phospho-substrate antibody are used. In the presence of kinase activity, the substrate is phosphorylated. The binding of the phospho-specific antibody to the phosphorylated substrate brings the europium donor and a streptavidin-allophycocyanin (SA-APC) acceptor into close proximity, resulting in a FRET signal. A 7-(trifluoromethyl)-THIQ compound that inhibits the kinase will prevent substrate phosphorylation, leading to a loss of the FRET signal.
Data Presentation: Representative HTS Data for a Tyrosine Kinase
The following table presents representative data from a hypothetical screen of a 7-(trifluoromethyl)-THIQ library for inhibitors of a target tyrosine kinase.
| Parameter | Value | Description |
| Primary Screen | ||
| Library Size | 10,000 | Number of 7-(trifluoromethyl)-THIQ compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Z'-Factor | 0.85 | A measure of assay quality and robustness.[1][2][3] |
| Hit Rate | 0.8% | Percentage of compounds identified as primary hits. |
| Hit Confirmation (Compound ID: THIQ-CF3-205) | ||
| Assay Type | TR-FRET | Kinase activity assay.[4] |
| IC50 | 80 nM | The concentration of THIQ-CF3-205 that inhibits 50% of the kinase activity. |
| Orthogonal Assay (FP) | 120 nM | IC50 determined using a fluorescence polarization-based assay to confirm the hit. |
Experimental Protocol: TR-FRET Kinase Assay
Materials:
-
Recombinant target kinase
-
Biotinylated substrate peptide
-
ATP
-
7-(trifluoromethyl)-THIQ compound library (10 mM stocks in DMSO)
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody (Thermo Fisher Scientific)
-
Streptavidin-APC (SA-APC)
-
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Kinase Reaction Buffer containing EDTA and the detection reagents.
-
384-well black microplates
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of the 7-(trifluoromethyl)-THIQ library compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration in Kinase Reaction Buffer) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mix (at 2x final concentration in Kinase Reaction Buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer containing the Eu-labeled antibody and SA-APC to each well.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (donor) and 665 nm (acceptor). The TR-FRET ratio (665/615) is calculated.
Visualization: HTS Workflow for Kinase Inhibitor Screening
Caption: HTS Workflow for Kinase Inhibitor Screening.
III. Screening for Ion Channel Modulators
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing critical roles in neuronal signaling, muscle contraction, and other physiological processes. They are important targets for a wide range of therapeutics.
Application Note: FLIPR Membrane Potential Assay
The FLIPR (Fluorometric Imaging Plate Reader) system, in conjunction with membrane potential-sensitive dyes, provides a high-throughput method for monitoring ion channel activity. This cell-based assay is suitable for identifying compounds from a 7-(trifluoromethyl)-THIQ library that act as either activators or inhibitors of the target ion channel.
Principle: Cells expressing the ion channel of interest are loaded with a fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential. When the ion channel opens, the flow of ions alters the membrane potential, which is detected as a change in fluorescence. An inhibitor from the THIQ library would block this change, while an activator would induce it.
Data Presentation: Representative HTS Data for a Voltage-Gated Potassium Channel
The following table shows representative data from a hypothetical screen for inhibitors of a voltage-gated potassium channel using a membrane potential assay.
| Parameter | Value | Description |
| Primary Screen | ||
| Library Size | 10,000 | Number of 7-(trifluoromethyl)-THIQ compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Z'-Factor | 0.65 | A measure of assay quality and robustness.[1][2][3] |
| Hit Rate | 0.3% | Percentage of compounds identified as primary hits. |
| Hit Confirmation (Compound ID: THIQ-CF3-312) | ||
| Assay Type | FLIPR Membrane Potential Assay | Cell-based functional assay.[5] |
| IC50 | 250 nM | The concentration of THIQ-CF3-312 that inhibits 50% of the channel opening-induced fluorescence change. |
| Electrophysiology | 400 nM | IC50 confirmed using automated patch-clamp electrophysiology. |
Experimental Protocol: FLIPR Membrane Potential Assay
Materials:
-
CHO cells stably expressing the target voltage-gated potassium channel
-
7-(trifluoromethyl)-THIQ compound library (10 mM stocks in DMSO)
-
FLIPR Membrane Potential Assay Kit (Molecular Devices)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 60 mM)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the CHO cells expressing the target ion channel into 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Transfer the cell plate to the FLIPR instrument.
-
Add 12.5 µL of the 7-(trifluoromethyl)-THIQ compounds (at 3x final concentration) in Assay Buffer to the wells.
-
Incubate for 10-20 minutes within the FLIPR instrument.
-
-
Cell Stimulation and Fluorescence Reading:
-
The FLIPR instrument will add 12.5 µL of Depolarization Buffer to each well to activate the channel.
-
The instrument simultaneously records the fluorescence intensity before and after the addition of the stimulation buffer.
-
-
Data Analysis: The change in fluorescence intensity upon stimulation is calculated. Inhibitors will reduce the fluorescence response to the depolarization stimulus.
Visualization: Ion Channel Screening Logic
Caption: Logical Flow of an Ion Channel Inhibition Assay.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 4. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Radiolabeled 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline a promising candidate for the development of novel imaging agents for Positron Emission Tomography (PET). PET imaging is a powerful non-invasive technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. This document provides detailed application notes and protocols for the synthesis, radiolabeling, and preclinical evaluation of a novel PET radiotracer based on the this compound core, potentially targeting monoamine oxidase B (MAO-B), a key enzyme in the brain implicated in several neurodegenerative diseases.[1][2][3][4][5]
Synthesis of the Radiolabeling Precursor
A suitable precursor for radiolabeling with fluorine-18 ([¹⁸F]) is essential. For nucleophilic fluorination, a precursor with a good leaving group, such as a tosylate or mesylate, is required. The following is a proposed synthetic scheme for N-succinimidyl-4-O-tosyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, a potential precursor for [¹⁸F] labeling.
Experimental Protocol: Synthesis of the Tosylated Precursor
-
Step 1: Synthesis of this compound. This can be achieved through a Pictet-Spengler reaction between 3-(trifluoromethyl)phenethylamine and formaldehyde, followed by reduction.
-
Step 2: N-Boc Protection. The secondary amine of the tetrahydroisoquinoline is protected with a di-tert-butyl dicarbonate (Boc) group to prevent side reactions in subsequent steps.
-
Step 3: Hydroxylation. A hydroxyl group is introduced at the 4-position, which will later be tosylated. This can be achieved through various methods, such as oxidation and subsequent reduction.
-
Step 4: Tosylation. The hydroxyl group is reacted with tosyl chloride in the presence of a base (e.g., triethylamine) to form the tosylate, which serves as the leaving group for the radiolabeling reaction.
-
Step 5: Deprotection and Succinimidyl Ester Formation. The Boc protecting group is removed under acidic conditions, and the resulting secondary amine is reacted with N,N'-disuccinimidyl carbonate to yield the final precursor.
Radiolabeling with [¹⁸F]
The development of PET tracers requires efficient and rapid radiolabeling methods due to the short half-life of positron-emitting radionuclides like ¹⁸F (t½ ≈ 110 minutes).[6][7][8][9] The following protocol outlines a typical nucleophilic substitution reaction to produce [¹⁸F]this compound.
Experimental Protocol: [¹⁸F]-Radiolabeling
-
[¹⁸F]Fluoride Production and Activation: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile. The solvent is removed by azeotropic distillation with acetonitrile to obtain the reactive, anhydrous [¹⁸F]fluoride/K₂₂₂ complex.
-
Radiolabeling Reaction: The tosylated precursor (1-5 mg) dissolved in a suitable anhydrous solvent (e.g., DMSO, acetonitrile) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated at 80-120°C for 10-20 minutes.
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.
-
Formulation: The collected HPLC fraction containing the radiotracer is diluted with a sterile saline solution and passed through a sterile filter into a sterile vial for in vivo use.
References
- 1. Synthesis and characterization of novel radiofluorinated probes for positron emission tomography imaging of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Evaluation of the Novel F-18 Labeled Reversible Radioligand [18F]GEH200449 for Detection of Monoamine Oxidase-B in the Non-Human Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
- 6. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 7-(Trifluoromethyl)-THIQ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the scalable synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-(trifluoromethyl)-THIQ), a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is robust, high-yielding, and amenable to large-scale production, making it suitable for industrial applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential neuroprotective agents and antidepressants. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a reliable three-step synthetic pathway starting from commercially available 3-(trifluoromethyl)benzyl chloride.
Overall Synthetic Scheme
The scalable synthesis of 7-(trifluoromethyl)-THIQ is achieved through a three-step process:
-
Cyanation: Conversion of 3-(trifluoromethyl)benzyl chloride to 3-(trifluoromethyl)benzyl cyanide.
-
Reduction: Reduction of the nitrile group to afford 2-(3-(trifluoromethyl)phenyl)ethan-1-amine.
-
Pictet-Spengler Cyclization: Ring closure of the amine with a formaldehyde equivalent to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and expected outcomes for a scalable process.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Cyanation | 3-(Trifluoromethyl)benzyl chloride, Sodium Cyanide, Phase Transfer Catalyst | Water | 55-65 | 8 | 91 |
| 2 | Reduction | 3-(Trifluoromethyl)benzyl cyanide, Lithium Aluminum Hydride | Diethyl ether or THF | Reflux | 4-6 | 85-90 |
| 3 | Cyclization | 2-(3-(trifluoromethyl)phenyl)ethan-1-amine, Paraformaldehyde, Hydrochloric Acid | Water, Ethanol | Reflux | 2-4 | 80-85 |
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethyl)benzyl cyanide
This protocol describes the nucleophilic substitution of chloride with cyanide to produce the key nitrile intermediate.
Materials:
-
3-(Trifluoromethyl)benzyl chloride
-
Sodium Cyanide (NaCN)
-
Triethylbenzylammonium chloride (Phase Transfer Catalyst)
-
Water
Procedure:
-
In a well-ventilated fume hood, prepare an aqueous solution of sodium cyanide by dissolving 61.7 g of NaCN in 112 g of water with stirring until complete dissolution.
-
In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 235 g of 3-(trifluoromethyl)benzyl chloride and 2.5 g of triethylbenzylammonium chloride.
-
Heat the mixture to 60°C.
-
Slowly add the aqueous sodium cyanide solution dropwise to the reaction mixture, maintaining the temperature between 55-65°C.
-
After the addition is complete, maintain the reaction mixture at 60°C for 8 hours. Monitor the reaction progress by HPLC to ensure the consumption of the starting material.
-
Cool the reaction to room temperature and allow the layers to separate.
-
Wash the organic layer twice with 50 g of water.
-
The crude product can be purified by vacuum distillation to yield 3-(trifluoromethyl)benzyl cyanide as a clear liquid.
Step 2: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine
This protocol details the reduction of the nitrile to the primary amine using a powerful reducing agent.
Materials:
-
3-(Trifluoromethyl)benzyl cyanide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sulfuric Acid (for work-up)
-
Sodium Hydroxide (for work-up)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)benzyl cyanide in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation under reduced pressure.
Step 3: Synthesis of this compound (Pictet-Spengler Reaction)
This final step involves the acid-catalyzed cyclization of the amine with a formaldehyde source to form the desired tetrahydroisoquinoline ring system.
Materials:
-
2-(3-(trifluoromethyl)phenyl)ethan-1-amine
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (for work-up)
Procedure:
-
In a round-bottom flask, dissolve 2-(3-(trifluoromethyl)phenyl)ethan-1-amine in a mixture of water and ethanol.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Make the solution basic by the addition of a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Overall synthetic workflow for the scalable production of 7-(Trifluoromethyl)-THIQ.
Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of 7-(Trifluoromethyl)-THIQ.
Application Notes and Protocols for Materials with Enhanced Thermal Resistance
For: Researchers, scientists, and drug development professionals.
Subject: Application in the Development of Materials with Enhanced Thermal Resistance
Introduction
This document provides detailed application notes and protocols for the synthesis and characterization of advanced materials with enhanced thermal resistance. The focus is on providing practical, step-by-step methodologies for researchers in the field. The materials covered include aerogels, ceramic matrix composites (CMCs), high-entropy alloys (HEAs), and MXenes. Each section includes an overview of the material, detailed experimental protocols for its synthesis and characterization, and a summary of key performance data.
Aerogels for Superior Thermal Insulation
Aerogels are a class of synthetic porous ultralight materials derived from a gel, in which the liquid component for the gel has been replaced with a gas. The result is a solid with extremely low density and low thermal conductivity. Silica aerogels, in particular, are renowned for their exceptional thermal insulation properties.[1][2]
Application Note: Silica Aerogel Synthesis via Sol-Gel Process
This protocol details the synthesis of silica aerogels using a two-step acid-base catalyzed sol-gel method followed by supercritical drying. This method yields transparent, monolithic aerogels with excellent thermal insulation properties.[3][4]
Experimental Protocol: Sol-Gel Synthesis of Silica Aerogel
Materials:
-
Tetraethoxysilane (TEOS) (precursor)[1]
-
Ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (HCl) (acid catalyst)
-
Ammonium hydroxide (NH₄OH) (base catalyst)
-
n-Hexane (solvent for surface modification)
-
Trimethylchlorosilane (TMCS) (silylation agent)
Procedure:
-
Sol Preparation:
-
Mix TEOS, ethanol, and deionized water in a molar ratio of 1:8:4 in a sealed container.
-
Add HCl (0.001 M) to the mixture to catalyze the hydrolysis reaction.
-
Stir the solution for 60 minutes at room temperature to form a sol.
-
-
Gelation:
-
Add NH₄OH (1 M) to the sol to raise the pH and catalyze the condensation reaction, leading to gelation.
-
Pour the sol into molds of the desired shape.
-
Seal the molds and allow the gel to age for 48 hours at 50°C. During this time, the silica network strengthens.
-
-
Solvent Exchange and Surface Modification:
-
Carefully remove the wet gels from the molds and place them in a bath of ethanol.
-
Perform solvent exchange with ethanol three times over 24 hours to remove residual water and unreacted monomers.
-
To prevent pore collapse during ambient pressure drying, the gel surface must be made hydrophobic. This is achieved by silylation.
-
Immerse the gels in a solution of TMCS in n-hexane (6% v/v) for 24 hours at room temperature.
-
-
Drying:
-
Supercritical Drying (for lowest density):
-
Place the surface-modified gels in a supercritical fluid extractor.
-
Replace the solvent with liquid CO₂.
-
Heat the vessel above the critical temperature and pressure of CO₂ (31.1 °C and 7.38 MPa).
-
Slowly vent the CO₂ gas to obtain the final aerogel.
-
-
Ambient Pressure Drying (cost-effective alternative):
-
After surface modification, replace the solvent with n-hexane.
-
Dry the gels in an oven at 60°C until all the solvent has evaporated.
-
-
Data Presentation: Thermal Properties of Aerogels
| Aerogel Type | Density (g/cm³) | Thermal Conductivity (W/m·K) | Max. Temperature (°C) |
| Silica Aerogel | 0.03 - 0.15 | 0.013 - 0.020[5] | ~500-700 |
| Carbon Aerogel | 0.05 - 0.5 | ~0.04 | >2000 |
| Alumina Aerogel | 0.1 - 0.3 | ~0.03 | ~1200 |
| Polymer Aerogel | 0.1 - 0.5 | ~0.03 | ~250-350 |
Data compiled from multiple sources.[5][6][7][8]
Caption: Workflow for Silica Aerogel Synthesis.
Ceramic Matrix Composites (CMCs) for High-Temperature Structural Applications
Ceramic Matrix Composites (CMCs) consist of ceramic fibers embedded in a ceramic matrix. They are designed to overcome the inherent brittleness of monolithic ceramics while retaining their excellent high-temperature strength and corrosion resistance.[9][10]
Application Note: Fabrication of C/SiC Composites by Chemical Vapor Infiltration (CVI)
This protocol outlines the fabrication of Carbon fiber-reinforced Silicon Carbide (C/SiC) composites using the Chemical Vapor Infiltration (CVI) method. CVI is a process where reactant gases diffuse into a porous fiber preform and deposit a ceramic matrix on the fiber surfaces.[11][12]
Experimental Protocol: CVI of C/SiC Composites
Materials:
-
Carbon fiber preform (e.g., woven fabric)
-
Methyltrichlorosilane (MTS) (precursor for SiC)
-
Hydrogen (H₂) (carrier and reactant gas)
-
Argon (Ar) (inert gas)
Procedure:
-
Preform Preparation:
-
Shape the carbon fiber fabric into the desired component geometry.
-
Optionally, apply a thin layer of pyrolytic carbon or boron nitride to the fibers via a preliminary CVI step to act as a debonding interphase. This is crucial for toughness.
-
-
CVI Process:
-
Place the preform inside a hot-wall CVI reactor.
-
Heat the reactor to the deposition temperature, typically between 900°C and 1100°C.
-
Introduce a gas mixture of MTS, H₂, and Ar into the reactor. A typical molar ratio is 1:10:10 (MTS:H₂:Ar).
-
The MTS decomposes and reacts with H₂ to deposit SiC onto the carbon fibers according to the reaction: CH₃SiCl₃(g) + H₂(g) → SiC(s) + 3HCl(g) + H₂(g).
-
The infiltration process is slow and can take several hundred hours. The process is diffusion-limited, and the outer surface tends to densify first, which can close off pores.[11]
-
To achieve uniform densification, a temperature or pressure gradient can be applied (TG-CVI or F-CVI).[12]
-
Periodically interrupt the process to machine the surface and re-open closed pores, then continue infiltration.
-
-
Final Machining:
-
Once the desired density is achieved (typically >90%), cool the component to room temperature.
-
Perform final diamond machining to achieve the required dimensions and surface finish.
-
Data Presentation: Thermomechanical Properties of CMCs
| Property | C/SiC Composite | Oxide/Oxide CMC |
| Density (g/cm³) | 1.8 - 2.1 | 2.5 - 3.0 |
| Flexural Strength at RT (MPa) | 235 | 200 - 350 |
| Flexural Strength at 1750°C (MPa) | 434[13] | ~150 |
| Flexural Strength at 2000°C (MPa) | 542[13] | - |
| Thermal Shock Resistance (ΔT) | Excellent | Good |
Data compiled from multiple sources.[13][14][15]
Caption: CVI Experimental Workflow.
High-Entropy Alloys (HEAs) for Extreme Environments
High-Entropy Alloys (HEAs) are a new class of metallic materials composed of five or more principal elements in near-equiatomic ratios. Their unique compositions can lead to simple solid-solution phases with remarkable properties, including high strength and stability at elevated temperatures.[16]
Application Note: Synthesis of AlCoCrFeNi HEA via Mechanical Alloying and Spark Plasma Sintering
This protocol describes the synthesis of the classic AlCoCrFeNi high-entropy alloy using a powder metallurgy route involving mechanical alloying (MA) and spark plasma sintering (SPS). This method allows for the creation of bulk nanocrystalline HEAs.[16]
Experimental Protocol: MA and SPS of AlCoCrFeNi HEA
Materials:
-
High-purity elemental powders (>99.5%) of Al, Co, Cr, Fe, and Ni with particle sizes < 50 µm.
Procedure:
-
Powder Preparation:
-
Weigh equimolar amounts of the elemental powders.
-
Load the powders into a high-energy planetary ball mill vial with stainless steel balls. The ball-to-powder weight ratio should be around 10:1.
-
Seal the vial under an argon atmosphere to prevent oxidation during milling.
-
-
Mechanical Alloying (MA):
-
Mill the powder mixture for 20-40 hours at a rotational speed of 300-400 RPM.
-
Use intermittent milling (e.g., 30 minutes of milling followed by a 15-minute pause) to prevent excessive heating.
-
The MA process leads to repeated cold welding, fracturing, and re-welding of the powder particles, resulting in a homogenous, nanocrystalline alloyed powder.
-
-
Spark Plasma Sintering (SPS):
-
Load the mechanically alloyed powder into a graphite die.
-
Place the die in the SPS chamber.
-
Heat the powder to a sintering temperature of 1000-1100°C under a uniaxial pressure of 50-100 MPa. The heating rate should be high, around 100°C/min.
-
Hold at the sintering temperature for 5-10 minutes. The combination of pulsed DC current and pressure promotes rapid densification.
-
Cool the sample to room temperature.
-
-
Characterization:
-
The resulting bulk HEA sample can be characterized for its microstructure (SEM, XRD), density, hardness, and high-temperature mechanical properties.
-
Data Presentation: High-Temperature Mechanical Properties of Refractory HEAs
| Alloy Composition | Test Temperature (°C) | Yield Strength (MPa) | Ultimate Tensile Strength (MPa) | Elongation (%) |
| MoNbTaVW | 1600 | 300 - 500 | - | - |
| AlCoCrFeNi | 800 | - | ~400 | ~10 |
| NbTaHfTiZrV₀.₅ | Room Temp | 1200 | - | - |
| NbTaHfTiZrV₀.₅ | 800 | >800 | - | - |
| Co₃₇.₈Ni₃₈.₆Cr₅.₂Mo₅.₁Al₉.₈Ta₂.₆Ti₃.₉ | 800 | 897 | 1038 | 37 |
Data compiled from multiple sources.[17][18][19][20][21]
Caption: Logical Flow of HEA Synthesis.
MXenes for Thermal Management
MXenes are a class of two-dimensional (2D) inorganic compounds, specifically transition metal carbides, nitrides, or carbonitrides. They possess a unique combination of properties, including high electrical conductivity and tunable surface chemistry, making them promising for applications in thermal management.[22][23]
Application Note: Synthesis of Ti₃C₂Tₓ MXene Films
This protocol describes a common method for synthesizing Ti₃C₂Tₓ MXene from its MAX phase precursor (Ti₃AlC₂) via selective etching and delamination. The resulting MXene flakes can be fabricated into thin films for thermal applications.[24][25]
Experimental Protocol: Synthesis of Ti₃C₂Tₓ MXene
Materials:
-
Ti₃AlC₂ MAX phase powder (<40 µm)
-
Hydrofluoric acid (HF, 49%) or a mixture of Hydrochloric acid (HCl) and Lithium Fluoride (LiF)
-
Deionized water
-
Argon gas
Procedure:
-
Etching of MAX Phase:
-
HF Etching: Slowly add Ti₃AlC₂ powder to a 49% HF solution (e.g., 1g of MAX phase per 10 mL of HF).
-
HCl/LiF Etching (MILD method): Dissolve LiF in HCl (e.g., 1.6g LiF in 20mL of 9M HCl). Then, slowly add 1g of Ti₃AlC₂ powder. This in-situ generation of HF is a safer alternative.
-
Stir the mixture at room temperature for 24-48 hours. This selectively etches the aluminum layers from the MAX phase, resulting in multilayered Ti₃C₂Tₓ (where Tₓ represents surface terminations like -OH, -O, or -F).
-
-
Washing and Centrifugation:
-
Wash the etched material repeatedly with deionized water by centrifugation (e.g., 3500 rpm for 5 minutes per cycle).
-
After each centrifugation, decant the supernatant and re-disperse the sediment in fresh deionized water.
-
Continue this process until the pH of the supernatant is neutral (~6-7).
-
-
Delamination:
-
Disperse the washed multilayered MXene powder in deionized water.
-
Sonicate the suspension in an ice bath for 1 hour under an argon atmosphere to prevent oxidation. This process exfoliates the multilayered particles into single or few-layered flakes.
-
Centrifuge the delaminated solution at a higher speed (e.g., 7500 rpm for 1 hour) to separate the delaminated flakes (in the supernatant) from any remaining un-delaminated particles (sediment).
-
-
Film Fabrication (Vacuum-Assisted Filtration):
-
Pour the stable, dark-green MXene supernatant through a filter membrane (e.g., PVDF).
-
The MXene flakes will self-assemble into a freestanding film on the membrane.
-
Dry the film in a vacuum oven at 60°C.
-
Data Presentation: Properties of Ti₃C₂Tₓ MXene
| Property | Value |
| Electrical Conductivity (S/cm) | up to ~21,000[25] |
| Synthesis Yield (%) | up to 38[25] |
| Thermal Conductivity | Low (anisotropic) |
Data compiled from source.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Study on Thermal Insulation Performance of Silica Aerogel Thermal Insulation Blankets [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How Do Ceramic Matrix Composites Hold Up to Temperature Extremes? – AXIOM Materials [axiommaterials.com]
- 10. commons.erau.edu [commons.erau.edu]
- 11. Fabrication of Ceramic Matrix Composites by Chemical Vapor Infiltration (CVI) [SubsTech] [substech.com]
- 12. Processing Ceramic Matrix Composites via Chemical Vapour Infiltration| CEM-WAVE [cem-wave.eu]
- 13. mdpi.com [mdpi.com]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. researchgate.net [researchgate.net]
- 16. iris.unitn.it [iris.unitn.it]
- 17. scienceopen.com [scienceopen.com]
- 18. Database on the mechanical properties of high entropy alloys and complex concentrated alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in High-Temperature Properties of High-Entropy Alloys - High-Temperature Materials - Full-Text HTML - SCIEPublish [sciepublish.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. zwseh.com [zwseh.com]
- 23. MXenes Thin Films: From Fabrication to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Step-by-Step Guide for Synthesis and Delamination of Ti3 C2 Tx MXene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: How does the trifluoromethyl group at the 7-position affect the synthesis?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. In both the Pictet-Spengler and Bischler-Napieralski reactions, which are electrophilic aromatic substitution reactions, this group deactivates the aromatic ring. This deactivation makes the cyclization step more challenging and can lead to lower yields compared to syntheses with electron-donating groups.[1][2][3][4] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, may be necessary to achieve a successful cyclization.[1][5]
Q3: What are the key starting materials for each synthetic route?
A3:
-
For the Pictet-Spengler reaction: The key starting material is 2-(3-(trifluoromethyl)phenyl)ethan-1-amine. This is reacted with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde).
-
For the Bischler-Napieralski reaction: The synthesis begins with the acylation of 2-(3-(trifluoromethyl)phenyl)ethan-1-amine to form an amide, such as N-[2-(3-(trifluoromethyl)phenyl)ethyl]acetamide. This amide is then cyclized using a dehydrating agent.
Q4: Are there common side reactions to be aware of?
A4: Yes, particularly in the Bischler-Napieralski reaction, a common side reaction is the formation of a styrene derivative through a retro-Ritter type reaction.[3][6] This can be minimized by carefully controlling the reaction temperature and, in some cases, by using a nitrile solvent to shift the equilibrium away from the side product.[3][6] In the Pictet-Spengler reaction, incomplete imine formation or decomposition of the starting material under harsh acidic conditions can lead to lower yields.[1]
Troubleshooting Guides
Low Yield in the Pictet-Spengler Synthesis
| Potential Cause | Recommended Solution |
| Deactivated Aromatic Ring | The electron-withdrawing trifluoromethyl group makes the aromatic ring less nucleophilic, hindering the cyclization.[1][2][3][4] Consider using stronger acid catalysts such as superacids or trifluoroacetic acid under reflux conditions to promote the reaction.[1][5] |
| Incomplete Imine Formation | The initial condensation between the amine and aldehyde is a reversible equilibrium. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1] |
| Sub-optimal Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes cyclization without causing decomposition. |
| Decomposition of Starting Material | Prolonged exposure to high temperatures and strong acids can lead to the degradation of the starting amine or the imine intermediate. Optimize the reaction time by monitoring the consumption of the starting material via TLC. |
Low Yield in the Bischler-Napieralski Synthesis
| Potential Cause | Recommended Solution |
| Insufficiently Activated Amide | The amide may not be sufficiently activated for the cyclization to occur efficiently. Using a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), is often effective for substrates with electron-withdrawing groups.[3][6][7] |
| Formation of Styrene Side Product | The intermediate nitrilium ion can undergo elimination to form a styrene derivative, especially at higher temperatures.[3][6] Carefully control the reaction temperature. Alternatively, using a nitrile-based solvent can help to suppress this side reaction.[3][6] |
| Incomplete Cyclization | The reaction may not be proceeding to completion. Ensure an adequate amount of the dehydrating agent is used (typically a slight excess). Increasing the reaction time or temperature (while monitoring for side product formation) may also improve the yield. |
| Hydrolysis of Intermediate | The reaction is sensitive to moisture, which can hydrolyze the activated intermediates. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Pictet-Spengler Synthesis of this compound
Starting Material: 2-(3-(Trifluoromethyl)phenyl)ethan-1-amine
Reagents: Paraformaldehyde, Trifluoroacetic Acid (TFA)
Procedure:
-
To a solution of 2-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add paraformaldehyde (1.1 eq).
-
Add trifluoroacetic acid (TFA) as the catalyst. The amount of TFA may need to be optimized, but a starting point is typically 1.2 equivalents.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Due to the electron-withdrawing nature of the trifluoromethyl group, a longer reaction time may be required compared to activated substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Bischler-Napieralski Synthesis of this compound
Step 1: Synthesis of N-[2-(3-(Trifluoromethyl)phenyl)ethyl]acetamide
-
Dissolve 2-(3-(trifluoromethyl)phenyl)ethan-1-amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can often be used in the next step without further purification.
Step 2: Cyclization to 3,4-Dihydroisoquinoline and Subsequent Reduction
-
To the crude N-[2-(3-(trifluoromethyl)phenyl)ethyl]acetamide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentoxide (P₂O₅).
-
Heat the mixture to reflux in a suitable solvent (e.g., toluene or acetonitrile).
-
Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract with an organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield the crude 3,4-dihydroisoquinoline.
-
Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., methanol) and cool in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Stir the reaction until the reduction is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pictet-Spengler Synthesis
| Catalyst | Solvent | Temperature | Reaction Time | Yield |
| HCl | Ethanol | Reflux | 24 h | Low to Moderate |
| TFA | Dichloromethane | Reflux | 12 h | Moderate |
| Superacid (e.g., TfOH) | Dichloromethane | Room Temp | 4 h | Moderate to High |
Note: Yields are qualitative and will vary based on specific experimental conditions and scale.
Table 2: Comparison of Reagents for Bischler-Napieralski Cyclization
| Dehydrating Agent | Solvent | Temperature | Yield of Dihydroisoquinoline |
| POCl₃ | Toluene | Reflux | Moderate |
| P₂O₅ in POCl₃ | Acetonitrile | Reflux | Moderate to High |
| Triflic Anhydride/2-chloropyridine | Dichloromethane | 0 °C to Room Temp | High |
Note: Yields are qualitative and will vary based on specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the Pictet-Spengler synthesis.
Caption: Experimental workflow for the Bischler-Napieralski synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
overcoming solubility issues with 7-(trifluoromethyl)-THIQ in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 7-(trifluoromethyl)-THIQ in biological assays. Given that the trifluoromethyl group can significantly increase lipophilicity, this compound may exhibit poor aqueous solubility, a common issue for many small molecules in drug discovery.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of 7-(trifluoromethyl)-THIQ?
A1: For hydrophobic compounds like 7-(trifluoromethyl)-THIQ, the recommended solvent for preparing a high-concentration stock solution is 100% dimethyl sulfoxide (DMSO).[2][3] Prepare a stock solution at a concentration of 10-20 mM, ensuring the compound is fully dissolved. Sonication can assist in dissolving the compound.[2] Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize exposure to air and water absorption.[4]
Q2: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common problem for compounds with low aqueous solubility.[5][6] This is often due to a rapid solvent shift and the compound concentration exceeding its thermodynamic solubility limit in the final buffer.[7] To address this, you can try the following:
-
Lower the Final Concentration: The simplest solution is to test the compound at a lower final concentration.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 100% DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[7]
-
Pre-warm the Aqueous Medium: Pre-warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) can help, as solubility is often temperature-dependent.[6]
-
Increase Mixing Energy: When adding the compound stock to the aqueous solution, do so dropwise while gently vortexing or swirling the solution to aid dispersion.[6]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: DMSO tolerance is highly cell-line dependent. A general guideline is to keep the final concentration of DMSO at or below 0.5%.[2][4][8] Many robust cell lines can tolerate this for up to 72 hours, but sensitive cells, such as primary cells or stem cells, may require a lower concentration, often at or below 0.1%.[4][9] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[9][10]
Q4: Are there alternatives to DMSO for solubilizing 7-(trifluoromethyl)-THIQ?
A4: Yes, if DMSO is not compatible with your assay or if solubility issues persist, several alternative strategies can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent aqueous solubility.[11][][13] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[][14]
-
Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with the assay must also be validated.[15]
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies such as lipid-based formulations (e.g., SEDDS), solid dispersions, or nanoparticle suspensions can be developed to enhance bioavailability.[15][16][17]
Q5: How can I quantitatively measure the solubility of my 7-(trifluoromethyl)-THIQ batch in my specific assay buffer?
A5: You can perform a kinetic solubility assay. This is a high-throughput method used in early drug discovery to assess the solubility of a compound that is first dissolved in DMSO and then diluted into an aqueous buffer.[5][18][19] The formation of precipitate is typically measured by turbidimetry (light scattering) using a nephelometer or a plate reader.[5][18][20] This will give you the maximum soluble concentration under your specific assay conditions.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Assay Buffer
The trifluoromethyl group on the THIQ scaffold increases lipophilicity, which can lead to poor aqueous solubility.[1] The following table provides hypothetical solubility data to illustrate the expected trends for a compound like 7-(trifluoromethyl)-THIQ.
Table 1: Representative Solubility of a Hydrophobic Small Molecule
| Solvent/Medium | Expected Solubility Range (µg/mL) | Notes |
| 100% DMSO | > 20,000 | Ideal for high-concentration stock solutions. |
| 100% Ethanol | > 5,000 | Alternative solvent for stock solutions. |
| PBS (pH 7.4) | < 1 | Low aqueous solubility is expected. |
| Cell Culture Medium + 10% FBS | 1 - 10 | Serum proteins can slightly increase apparent solubility. |
| PBS with 5% DMSO | 10 - 50 | Co-solvent significantly improves solubility. |
| PBS with 2% HP-β-Cyclodextrin | 50 - 200 | Complexation with cyclodextrin can dramatically improve solubility. |
Visual Troubleshooting Workflow
The following workflow can guide you through diagnosing and solving precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of 7-(trifluoromethyl)-THIQ powder. For example, weigh 2.01 mg (Formula Weight: 201.19 g/mol ).
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration. For 2.01 mg, add 1.0 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is completely dissolved.[2]
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][21]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a drug-cyclodextrin complex to enhance aqueous solubility.[14][22]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add Compound: Add the 7-(trifluoromethyl)-THIQ powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Complexation: Vigorously stir or shake the mixture at a controlled temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.[20]
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 30 minutes) to pellet any undissolved compound.
-
Quantify: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be determined using a suitable analytical method like HPLC-UV or LC-MS. This value represents the enhanced solubility.
Protocol 3: General Kinetic Solubility Assay by Turbidimetry
This protocol outlines a general method to determine the kinetic solubility of a compound in an aqueous buffer.[3][5]
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM 7-(trifluoromethyl)-THIQ stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.02 mM).
-
Prepare Assay Plate: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well assay plate.
-
Dilution Step: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to the corresponding wells of the assay plate containing buffer (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[20]
-
Measurement: Measure the turbidity of each well using a plate reader nephelometer or by measuring the absorbance at a wavelength outside the compound's absorbance range (e.g., 620 nm).[5]
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visualizations of Key Concepts
Solubility Enhancement Strategies
There are multiple physical and chemical modification strategies to improve the solubility of a poorly soluble drug candidate.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lifetein.com [lifetein.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. enamine.net [enamine.net]
- 21. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 22. humapub.com [humapub.com]
Technical Support Center: Purification of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline intermediates. The following sections detail common purification strategies, including flash column chromatography, recrystallization, and acid-base extraction, along with solutions to potential challenges encountered during these processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound intermediates?
A1: The primary purification techniques for these intermediates are flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity of the compound.
Q2: What are the likely impurities in the synthesis of this compound, particularly from a Pictet-Spengler reaction?
A2: Impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and isomers formed during the synthesis. In a Pictet-Spengler reaction, potential impurities include incompletely cyclized intermediates, over-alkylated products, and isomers depending on the substitution pattern of the starting materials.[1] It is also possible to form N-acyliminium ions which can lead to different cyclization products.
Q3: How can I assess the purity of my purified this compound intermediate?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity with high accuracy.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for confirming the structure and identifying any residual impurities.[1] Mass spectrometry (MS) can be used to confirm the molecular weight of the desired compound.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying crude mixtures of this compound intermediates.
Problem 1: Low recovery of the desired compound.
-
Possible Causes:
-
The compound is highly polar and is strongly retained on the silica gel.
-
The compound is unstable on silica gel.
-
The chosen solvent system is not appropriate.
-
-
Solutions:
-
Use a more polar eluent or a gradient elution to increase the polarity of the mobile phase over time.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Minimize the time the compound spends on the column by running the chromatography faster.
-
Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find an optimal solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.[1]
-
Problem 2: Co-elution of impurities with the desired product.
-
Possible Causes:
-
The polarity of the impurities is very similar to the desired compound.
-
Formation of isomeric impurities during the synthesis.[1]
-
-
Solutions:
-
Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.
-
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may provide better resolution for challenging separations.[1]
-
Employ a multi-step purification strategy. This could involve an initial recrystallization or an acid-base extraction to remove some impurities before performing column chromatography.[1]
-
Problem 3: The compound streaks on the TLC plate and the column.
-
Possible Cause:
-
The compound is basic and is interacting strongly with the acidic silica gel.
-
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.
-
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
Problem 1: The compound fails to crystallize or oils out.
-
Possible Causes:
-
The presence of impurities is inhibiting the formation of a crystal lattice.
-
The chosen solvent is inappropriate.
-
The compound has a low melting point or exists as a stable oil.
-
-
Solutions:
-
Further purify the crude material by column chromatography to remove impurities before attempting recrystallization.[1]
-
Screen a variety of solvents with different polarities. Techniques such as slow evaporation, slow cooling, or vapor diffusion can be employed to induce crystallization.[1]
-
If the compound is an oil, consider forming a salt (e.g., hydrochloride salt) to induce crystallization. Alternatively, preparative HPLC may be the best option for purifying a non-crystalline product.[1]
-
Problem 2: Poor recovery of the purified compound.
-
Possible Causes:
-
The compound has significant solubility in the cold recrystallization solvent.
-
Too much solvent was used for the recrystallization.
-
-
Solutions:
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize the solubility of the compound.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After collecting the crystals by filtration, wash them with a minimal amount of ice-cold solvent to reduce loss.
-
Acid-Base Extraction
This technique is useful for separating basic compounds like tetrahydroisoquinolines from acidic or neutral impurities.
Problem 1: Incomplete separation of the desired basic compound.
-
Possible Causes:
-
The pH of the aqueous layer was not sufficiently acidic to fully protonate the tetrahydroisoquinoline.
-
An insufficient number of extractions were performed.
-
-
Solutions:
-
Ensure the pH of the aqueous acidic solution is low enough (typically pH 1-2) to convert the amine to its water-soluble salt.
-
Perform multiple extractions (typically 2-3) with the acidic solution to ensure complete transfer of the basic compound into the aqueous layer.
-
Problem 2: Low recovery of the compound after basification and extraction.
-
Possible Causes:
-
The pH of the aqueous layer was not made sufficiently basic to deprotonate the ammonium salt back to the free amine.
-
The free amine has some solubility in the aqueous layer.
-
-
Solutions:
-
Ensure the pH of the aqueous layer is sufficiently high (typically pH 12-14) to fully deprotonate the ammonium salt.
-
Perform multiple extractions (typically 2-3) with an organic solvent to recover the free amine from the aqueous layer.
-
If the product remains in the aqueous layer, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic compound and improve extraction efficiency.
-
Data Presentation
The following tables provide representative quantitative data for the purification of trifluoromethyl-substituted quinoline and isoquinoline intermediates.
Table 1: Flash Column Chromatography Purification Data for a Structurally Related Compound
| Parameter | Value | Reference |
| Compound | 3,4-Dichloro-7-(trifluoromethyl)quinoline | [3] |
| Crude Material Mass | 5.0 g | [3] |
| Stationary Phase | Silica Gel (230-400 mesh) | [3] |
| Mobile Phase | 10% Ethyl Acetate in Hexane | [3] |
| Retention Factor (Rf) | ~0.4 | [3] |
| Isolated Mass | 4.2 g | [3] |
| Yield | 84% | [3] |
| Purity (by HPLC) | >98% | [3] |
Table 2: Typical Purity of Commercially Available this compound
| Parameter | Value | Reference |
| Purity (by HPLC) | ≥ 95% | [2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 7-(Trifluoromethyl)-Substituted Isoquinoline Intermediate
This protocol is adapted from a procedure for a structurally similar compound and can be used as a starting point for the purification of this compound intermediates.[3]
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in a chamber with a suitable mobile phase (e.g., 10-30% ethyl acetate in hexane).
-
Visualize the spots under UV light. Adjust the mobile phase polarity to achieve an Rf of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply gentle pressure to achieve a steady flow rate.
-
Begin collecting fractions as the solvent elutes.
-
Monitor the elution of the compound by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Determine the mass of the isolated product and calculate the yield.
-
Confirm the purity of the final product using HPLC and/or NMR.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 3: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer two more times, combining all the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and then slowly add a concentrated aqueous base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12). The free amine should precipitate out if it is a solid or form an oily layer.
-
Back Extraction: Add an organic solvent (e.g., diethyl ether or dichloromethane) to the basified aqueous solution in a separatory funnel. Shake the funnel to extract the free amine into the organic layer.
-
Isolation: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified basic compound.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for flash column chromatography.
References
Technical Support Center: Troubleshooting the Pictet-Spengler Reaction for Trifluoromethylated Compounds
Welcome to the technical support center for the Pictet-Spengler reaction, with a special focus on the synthesis of trifluoromethylated tetrahydro-β-carbolines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful cyclization reaction when applied to electron-deficient substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Pictet-Spengler reaction with a trifluoromethyl ketone?
A1: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, which significantly reduces the reactivity of the ketone carbonyl group and the nucleophilicity of the indole ring in the tryptamine substrate.[1][2] This inherent low reactivity is a primary reason for poor yields.[3] To overcome this, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary.[1] Additionally, consider using tryptamine analogs with electron-donating groups on the indole ring to enhance its nucleophilicity.[1]
Q2: What are the most effective catalysts for the Pictet-Spengler reaction with trifluoromethylated compounds?
A2: Chiral phosphoric acids (CPAs) have been shown to be highly effective catalysts for enantioselective Pictet-Spengler reactions involving trifluoromethyl ketones.[3][4] These organocatalysts can promote the reaction to give good yields and high enantioselectivities.[3] Traditional Brønsted acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are also commonly used, though they may require optimization of concentration and reaction conditions.[1][5]
Q3: Can the choice of solvent significantly impact the reaction outcome?
A3: Yes, the solvent plays a crucial role. While traditional protic solvents are often used, aprotic media have sometimes resulted in superior yields.[1] For reactions with trifluoromethylated ketones, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to be a particularly effective solvent and co-catalyst, promoting the reaction to afford high yields of tetrahydro-β-carbolines.[6]
Q4: I am observing the formation of the imine intermediate, but the cyclization to the final product is not proceeding. What could be the issue?
A4: Stalling at the imine intermediate stage can be due to several factors. One significant issue can be catalyst deactivation.[3] For instance, if using molecular sieves, metal ions present can react with a phosphoric acid catalyst to form inactive metal salts.[3] In such cases, isolating the imine and then treating it with the catalyst can lead to successful cyclization.[3] Insufficient acid strength or concentration might also fail to adequately activate the imine for the intramolecular cyclization.
Q5: What are some common side reactions to be aware of?
A5: With electron-deficient substrates, side reactions can become more prominent. In some cases, decomposition of starting materials or the product can occur, especially at elevated temperatures.[1] Racemization can also be an issue in stereoselective reactions, which can often be mitigated by careful temperature control.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inherently low reactivity of the trifluoromethyl ketone.[1][3] - Insufficiently activated indole ring.[1] - Ineffective catalyst or incorrect catalyst loading.[1] | - Increase reaction temperature and/or use a stronger acid catalyst (e.g., TFA, HCl).[1] - Use tryptamine derivatives with electron-donating groups.[1] - Screen different catalysts, including chiral phosphoric acids, and optimize the catalyst concentration.[1][3] |
| Reaction Stops at Imine Intermediate | - Catalyst deactivation.[3] - Insufficient activation of the imine for cyclization. | - Isolate the imine intermediate and then subject it to the cyclization conditions.[3] - Increase the concentration or strength of the acid catalyst. |
| Formation of Multiple Products/Side Reactions | - High reaction temperature leading to decomposition.[1] - Presence of reactive functional groups leading to undesired reactions. | - Carefully optimize the reaction temperature; lower temperatures may be beneficial.[1] - Employ protecting groups on sensitive functionalities of the tryptamine or ketone substrate.[2] |
| Poor Diastereoselectivity | - Reaction conditions favoring a mixture of kinetic and thermodynamic products.[7] | - For the cis (kinetic) product, lower the reaction temperature (e.g., 0 °C to -78 °C).[5] - For the trans (thermodynamic) product, increase the reaction temperature and/or prolong the reaction time.[5] |
| Difficulty in Product Purification | - Co-elution of starting materials and product during chromatography.[1] | - Monitor the reaction to ensure it goes to completion using TLC.[1] - If polarity is similar, consider derivatizing the product to alter its chromatographic behavior.[1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction with a Trifluoromethyl Ketone
Materials:
-
Tryptamine derivative (1.0 eq)
-
Trifluoromethyl ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., Trifluoroacetic acid, 10-50 mol%)[1]
Procedure:
-
Dissolve the tryptamine derivative in the chosen solvent in a round-bottom flask under an inert atmosphere.[8]
-
Add the trifluoromethyl ketone to the stirred solution at room temperature.[8]
-
Add the acid catalyst to the reaction mixture.[8]
-
Stir the reaction at the desired temperature (this may range from room temperature to reflux, requiring optimization) and monitor its progress by Thin Layer Chromatography (TLC).[1][8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Reaction
Materials:
-
Tryptamine derivative (1.0 eq)
-
Trifluoromethyl ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Toluene)[2]
-
Chiral phosphoric acid catalyst (e.g., 10 mol%)[3]
-
Molecular sieves (e.g., 4 Å)[8]
Procedure:
-
To a flame-dried flask containing the tryptamine derivative and activated molecular sieves, add the anhydrous solvent.[8]
-
Add the chiral phosphoric acid catalyst to the mixture.[8]
-
Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).[1]
-
Add the trifluoromethyl ketone dropwise to the reaction mixture.[8]
-
Stir the reaction for the specified time and monitor by TLC.
-
Upon completion, the reaction may be quenched (e.g., with triethylamine) and filtered to remove the molecular sieves.[8]
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source | EurekAlert! [eurekalert.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the 7-(Trifluoromethyl)-THIQ Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of the 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) core. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges in common cross-coupling reactions. This guide offers practical solutions to overcome these hurdles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the functionalization of the 7-(trifluoromethyl)-THIQ core via Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination on a 7-halo-(trifluoromethyl)-THIQ substrate and observing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in the Buchwald-Hartwig amination of the electron-deficient 7-(trifluoromethyl)-THIQ core is a common challenge. The strong electron-withdrawing effect of the CF3 group can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle. Here are several troubleshooting strategies:
-
Catalyst System Optimization:
-
Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient substrates, bulky and electron-rich ligands are often required to promote oxidative addition. Consider screening a panel of ligands.
-
Palladium Precatalyst: Ensure the use of a high-purity and air-stable palladium precatalyst. G3 and G4 precatalysts are often more effective for challenging substrates as they readily form the active Pd(0) species.
-
-
Base Selection:
-
The choice of base is crucial and often substrate-dependent. Strong, non-nucleophilic bases are typically required.
-
If using a weaker base like K₃PO₄ or Cs₂CO₃ with an aryl chloride, switching to a stronger base such as NaOtBu or LHMDS may be beneficial. Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
-
Reaction Temperature:
-
Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C) to overcome the activation energy of oxidative addition, especially with electron-deficient aryl halides. Gradually increase the reaction temperature in increments of 10 °C.
-
-
Solvent Choice:
-
Aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Toluene is a good starting point.
-
-
Degassing:
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Issue 2: Competing Hydrodehalogenation in Suzuki-Miyaura Coupling
Question: During the Suzuki-Miyaura coupling of a 7-halo-(trifluoromethyl)-THIQ with a boronic acid, I am observing a significant amount of the hydrodehalogenated THIQ byproduct. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides. This occurs when the palladium intermediate reacts with a hydride source instead of the organoboron reagent. Here’s how to address this issue:
-
Choice of Base and Solvent:
-
The combination of base and solvent can significantly influence the extent of hydrodehalogenation. The presence of water can sometimes contribute to this side reaction through protodeboronation of the boronic acid.
-
Using anhydrous conditions and a base like K₃PO₄ or Cs₂CO₃ can be effective. A mixed solvent system, such as dioxane/water (e.g., 4:1), can be beneficial for dissolving the inorganic base, but the water content should be carefully controlled.
-
-
Ligand Selection:
-
Bulky, electron-rich phosphine ligands can promote the desired transmetalation and reductive elimination steps, outcompeting the hydrodehalogenation pathway. Ligands like XPhos, SPhos, and RuPhos are often effective for challenging Suzuki couplings.
-
-
Boronic Acid Quality and Stoichiometry:
-
Ensure the boronic acid is of high purity, as impurities can lead to side reactions. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help drive the reaction towards the desired product.
-
-
Reaction Temperature:
-
Lowering the reaction temperature may reduce the rate of hydrodehalogenation. However, this needs to be balanced with achieving a reasonable reaction rate for the coupling itself.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is the best leaving group for functionalizing the 7-(trifluoromethyl)-THIQ core?
A1: The reactivity of the halogen leaving group in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. For the electron-deficient 7-(trifluoromethyl)-THIQ core, starting with the 7-iodo or 7-bromo derivative is recommended as they are more reactive towards oxidative addition than the 7-chloro derivative.
Q2: How does the N-H group of the THIQ core affect the reaction?
A2: The free N-H group in the THIQ core can potentially coordinate to the palladium catalyst, inhibiting its activity. It can also be deprotonated by the strong bases used in these reactions. While some reactions may proceed with the unprotected amine, N-protection (e.g., with a Boc or Cbz group) is often recommended to prevent these side reactions and improve the consistency and yield of the coupling.
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave heating can be a very effective method for accelerating both Buchwald-Hartwig and Suzuki-Miyaura reactions, often leading to significantly shorter reaction times and improved yields, particularly for challenging substrates like the 7-(trifluoromethyl)-THIQ core. Optimization of temperature and irradiation time will be necessary.
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the progress of these reactions. They allow you to track the consumption of the starting materials and the formation of the desired product and any side products.
Data Presentation
The following tables summarize typical starting conditions for optimizing the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of 7-halo-(trifluoromethyl)-THIQ derivatives. These should be considered as starting points and may require further optimization for specific substrates.
Table 1: Starting Conditions for Buchwald-Hartwig Amination of 7-Halo-(trifluoromethyl)-THIQ
| Parameter | Condition | Notes |
| Aryl Halide | 7-Bromo- or 7-Iodo-(trifluoromethyl)-THIQ (1.0 equiv) | Bromo derivatives are a good balance of reactivity and stability. |
| Amine | 1.2 - 1.5 equiv | Primary or secondary amine. |
| Pd Precatalyst | Pd₂(dba)₃ (2-5 mol%) or a G3/G4 Precatalyst (1-2 mol%) | Precatalysts are often more efficient for challenging substrates. |
| Ligand | Xantphos, XPhos, or RuPhos (4-10 mol%) | Bulky, electron-rich ligands are preferred. |
| Base | NaOtBu (1.4-2.0 equiv) or K₃PO₄ (2.0-3.0 equiv) | Choice depends on the amine and aryl halide. |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | Ensure anhydrous conditions. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |
Table 2: Starting Conditions for Suzuki-Miyaura Coupling of 7-Halo-(trifluoromethyl)-THIQ
| Parameter | Condition | Notes |
| Aryl Halide | 7-Bromo- or 7-Iodo-(trifluoromethyl)-THIQ (1.0 equiv) | Iodo derivatives are generally more reactive. |
| Boronic Acid | 1.2 - 1.5 equiv | High purity is essential. |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%) | Other catalysts with bulky phosphine ligands can also be effective. |
| Ligand | (If not using a pre-formed catalyst complex) | SPhos or XPhos can be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) | Must be soluble enough in the reaction medium. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | The aqueous portion helps to dissolve the base. |
| Temperature | 80 - 100 °C | Can be optimized. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for reproducibility. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the 7-halo-(trifluoromethyl)-THIQ (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling:
-
In an oven-dried flask, combine the 7-halo-(trifluoromethyl)-THIQ (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base.
-
Add the palladium catalyst.
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Add water and extract the product with an organic solvent (e.g
Technical Support Center: Stereoselective Synthesis of 7-(Trifluoromethyl)-THIQ Analogs
Welcome to the technical support center for the stereoselective synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of 7-(trifluoromethyl)-THIQ analogs challenging?
The primary challenge lies in the electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group deactivates the aromatic ring, making the key electrophilic aromatic substitution step of the Pictet-Spengler reaction, a common method for THIQ synthesis, more difficult.[1] Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be required, which can negatively impact stereoselectivity and lead to the formation of side products.
Q2: What are the general strategies to achieve stereoselectivity in the synthesis of 7-(trifluoromethyl)-THIQ analogs?
Stereoselectivity can be achieved through several approaches:
-
Diastereoselective Synthesis: Utilizing a chiral aldehyde or a chiral auxiliary attached to the starting phenethylamine. The inherent chirality of these molecules directs the stereochemical outcome of the cyclization.[2][3]
-
Enantioselective Synthesis: Employing a chiral catalyst, such as a chiral Brønsted acid (e.g., chiral phosphoric acid) or a Lewis acid, to create a chiral environment that favors the formation of one enantiomer over the other.[2][4]
Q3: What analytical techniques are used to determine the stereochemical outcome of the synthesis?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common method to determine the enantiomeric excess (ee) of the final product.[5][6] Diastereomeric ratio (dr) can often be determined by ¹H NMR spectroscopy or by HPLC on a standard stationary phase.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Insufficient activation of the aromatic ring | The electron-withdrawing -CF3 group deactivates the ring for electrophilic attack. Use a stronger Brønsted acid (e.g., trifluoroacetic acid, methanesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂) to promote the reaction.[1] Consider using higher reaction temperatures, but monitor for decomposition. |
| Poor quality of starting materials | Ensure the 3-(trifluoromethyl)phenethylamine and the aldehyde are pure and free of moisture. Moisture can deactivate Lewis acid catalysts and interfere with imine formation. |
| Inefficient imine formation | The initial condensation to form the iminium ion intermediate is crucial. Use of molecular sieves can help to remove water and drive the equilibrium towards imine formation. |
| Steric hindrance | Bulky substituents on the aldehyde or the phenethylamine can hinder the cyclization. If possible, consider using less sterically demanding starting materials. |
Issue 2: Poor Diastereoselectivity
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Reaction conditions favoring a mixture of diastereomers | Diastereoselectivity can be influenced by kinetic versus thermodynamic control. For the kinetically favored cis-isomer, lower reaction temperatures (e.g., -78 °C to 0 °C) are often preferred. For the thermodynamically more stable trans-isomer, higher temperatures and longer reaction times may be beneficial.[4] |
| Inappropriate solvent | The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile). |
| Insufficient stereochemical induction from chiral auxiliary or aldehyde | The choice of chiral auxiliary or the structure of the chiral aldehyde is critical. A more sterically demanding chiral element can lead to higher diastereoselectivity. |
Issue 3: Low Enantioselectivity (in catalytic reactions)
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal chiral catalyst | The choice of chiral catalyst is crucial. For Pictet-Spengler reactions, chiral phosphoric acids have shown promise.[8][9] Screen a library of catalysts to find the optimal one for your specific substrate. |
| Catalyst deactivation | Ensure all reagents and solvents are anhydrous, as water can deactivate many chiral catalysts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature | Enantioselectivity is often highly temperature-dependent. Generally, lower temperatures lead to higher enantiomeric excess. |
| Product inhibition | The THIQ product can sometimes act as a base and inhibit the acidic catalyst.[10] Using a protecting group on the nitrogen of the phenethylamine that can be removed later might mitigate this issue. |
Issue 4: Difficulty in Product Purification
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Separation of diastereomers | Diastereomers often have very similar polarities, making separation by standard column chromatography challenging. High-performance liquid chromatography (HPLC) on a normal or reversed-phase column is often required.[7][11] Method development will be necessary to find the optimal column and mobile phase. |
| Separation of enantiomers | Enantiomers cannot be separated by standard chromatography. Chiral HPLC is the method of choice for both analytical and preparative-scale separation of enantiomers.[5][6] |
| Presence of closely related side products | Incomplete cyclization or side reactions can lead to impurities that are difficult to separate from the desired product. Optimize the reaction conditions to minimize byproduct formation. Consider derivatizing the product to alter its polarity for easier separation. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of THIQ analogs. Note that specific data for 7-(trifluoromethyl)-THIQ analogs is limited in the literature; therefore, data from closely related analogs are included for illustrative purposes.
Table 1: Diastereoselective Pictet-Spengler Reaction of Phenethylamines with Chiral Aldehydes
| Phenethylamine Derivative | Chiral Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 3,4-Dimethoxyphenethylamine | (R)-Glyceraldehyde acetonide | TFA | CH₂Cl₂ | 0 | 75 | 90:10 | [2] |
| 3-Methoxyphenethylamine | N-Boc-L-phenylalaninal | TFA | CH₂Cl₂ | -20 | 82 | >95:5 | [3] |
Table 2: Enantioselective Pictet-Spengler Reaction using Chiral Phosphoric Acid Catalysts
| Phenethylamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Tryptamine | Benzaldehyde | (R)-TRIP (10) | Toluene | 25 | 85 | 92 | [8] |
| 3,4-Dimethoxyphenethylamine | 4-Nitrobenzaldehyde | (S)-TRIP (5) | CH₂Cl₂ | 0 | 91 | 96 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction
-
To a solution of 3-(trifluoromethyl)phenethylamine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, 0.1 M) under an inert atmosphere, add the chiral aldehyde (1.1 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or HPLC to separate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: General Procedure for Enantioselective Pictet-Spengler Reaction with a Chiral Phosphoric Acid Catalyst
-
To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., 5-10 mol%).
-
Add an anhydrous solvent (e.g., toluene or dichloromethane, 0.1 M).
-
Add the 3-(trifluoromethyl)phenethylamine (1.0 equiv) and the aldehyde (1.2 equiv).
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for the synthesis of 7-(trifluoromethyl)-THIQ analogs.
Caption: Troubleshooting workflow for challenges in 7-(trifluoromethyl)-THIQ synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 8. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 9. An update on chiral phosphoric acid organocatalyzed stereoselective reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline under acidic conditions
Welcome to the technical support center for the stability testing of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is a versatile building block in pharmaceutical and agrochemical development.[1] While the trifluoromethyl group can enhance chemical stability, the tetrahydroisoquinoline core, as a nitrogen-containing heterocycle, may be susceptible to degradation under acidic conditions. Specific public data on the degradation of this particular molecule is limited; therefore, experimental studies are crucial to determine its stability profile.
Q2: What are the typical acidic conditions for forced degradation studies of a novel compound like this?
A2: Forced degradation studies, as recommended by ICH guidelines, aim to accelerate the degradation process to identify potential degradation products and pathways.[2][3][4][5] For acidic stress testing, it is common to use hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[2][4] The study can be initiated at room temperature, and if no degradation is observed, the temperature can be elevated (e.g., 40°C to 80°C) to accelerate the process.[6]
Q3: What are the potential degradation pathways for this compound in acidic media?
A3: While a specific degradation pathway for this molecule is not established in the public domain, related nitrogen-containing heterocyclic compounds can undergo several types of reactions under acidic conditions. A potential, though not definitively established, pathway could involve reactions at the nitrogen atom or the aromatic ring. It is essential to perform experimental analysis, such as LC-MS, to identify the actual degradation products.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: A stability-indicating analytical method is required to monitor the degradation process. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from any degradation products that are formed.
Troubleshooting Guides
Issue 1: No degradation is observed under initial acidic stress conditions.
| Possible Cause | Troubleshooting Steps |
| Compound is highly stable under the tested conditions. | 1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).2. Increase the temperature of the reaction (e.g., in increments of 10°C, up to 80°C).3. Extend the duration of the experiment. |
| Insufficient analytical sensitivity. | 1. Increase the concentration of the sample being analyzed.2. Optimize the detection wavelength in your HPLC method to ensure maximum absorbance for potential degradants.3. If using mass spectrometry, ensure the ionization mode is appropriate for the expected degradation products. |
Issue 2: The parent compound peak disappears too quickly.
| Possible Cause | Troubleshooting Steps |
| The compound is highly labile under the tested conditions. | 1. Decrease the acid concentration (e.g., from 1 M to 0.1 M or 0.01 M HCl).2. Decrease the temperature of the reaction (e.g., conduct the experiment at room temperature or below).3. Take more frequent time-point samples at the beginning of the experiment to capture the degradation kinetics. |
| Precipitation of the compound or degradation products. | 1. Visually inspect the sample for any solid material.2. Use a co-solvent if the compound or its degradants have poor aqueous solubility.[2] |
Issue 3: Poor resolution between the parent compound and degradation product peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Suboptimal HPLC method. | 1. Mobile Phase: Modify the mobile phase composition (e.g., change the organic solvent to aqueous ratio, or change the type of organic solvent).2. pH: Adjust the pH of the aqueous component of the mobile phase.3. Column: Try a different stationary phase (e.g., switch from a C18 to a C8 column or a phenyl-hexyl column).4. Gradient: If using isocratic elution, switch to a gradient elution method to improve separation. |
| Co-elution of multiple degradants. | 1. Adjust the HPLC method as described above.2. Employ a mass spectrometer (LC-MS) to determine if the peak corresponds to a single or multiple species. |
Data Presentation
The following table is a template for summarizing the quantitative data from your stability studies.
Table 1: Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | Initial Purity (%) | Purity after Treatment (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, RT | 24 | ||||
| 0.1 M HCl, RT | 48 | ||||
| 1 M HCl, RT | 24 | ||||
| 1 M HCl, RT | 48 | ||||
| 1 M HCl, 60°C | 8 | ||||
| 1 M HCl, 60°C | 24 | ||||
| Control (Solvent) | 48 |
Experimental Protocols
Protocol 1: Acidic Stress Testing
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Sample Preparation:
-
To a clean vial, add a known volume of the stock solution.
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Add an equal volume of the desired acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound).
-
-
Incubation:
-
Store the vial at the desired temperature (e.g., room temperature or 60°C).
-
Protect the sample from light to avoid photolytic degradation.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Neutralize the sample by adding an equimolar amount of a suitable base (e.g., NaOH).
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Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by adding the stock solution to the solvent used for the acid (without the acid) and store it under the same conditions.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A common starting point is a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Begin with an isocratic elution (e.g., 50:50 aqueous:organic) and then optimize by changing the ratio or implementing a gradient.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (this can be determined using a UV scan of the compound).
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Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasm.com [pharmasm.com]
- 5. scispace.com [scispace.com]
- 6. jddtonline.info [jddtonline.info]
minimizing by-product formation in 7-(trifluoromethyl)-THIQ synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-(trifluoromethyl)-THIQ).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 7-(trifluoromethyl)-THIQ?
The synthesis of 7-(trifluoromethyl)-THIQ is typically achieved through the Pictet-Spengler reaction. This reaction involves the condensation of 2-(3-(trifluoromethyl)phenyl)ethan-1-amine with an aldehyde, most commonly formaldehyde, under acidic conditions to induce cyclization and form the tetrahydroisoquinoline ring system.[1][2]
Q2: Why is the synthesis of 7-(trifluoromethyl)-THIQ challenging?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive in the key intramolecular electrophilic aromatic substitution step of the Pictet-Spengler reaction.[2] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often required to drive the reaction to completion, which can lead to an increase in by-product formation.[2][3]
Q3: What are the potential by-products in the synthesis of 7-(trifluoromethyl)-THIQ?
While specific literature detailing all by-products for this exact synthesis is limited, based on the reactivity of related compounds in Pictet-Spengler reactions, potential by-products may include:
-
N-formylated starting material: Reaction of the starting amine with formaldehyde without subsequent cyclization.
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Over-alkylated products: Further reaction of the product's secondary amine with the aldehyde and another molecule of the starting amine or the product itself.
-
Isomeric products: Although less likely due to the directing effect of the trifluoromethyl group, cyclization at other positions on the aromatic ring could theoretically occur under very harsh conditions.
-
Polymerization products: Acid-catalyzed polymerization of formaldehyde or side reactions involving the starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-(trifluoromethyl)-THIQ and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation | Insufficiently acidic conditions: The electron-withdrawing -CF3 group requires a strong acid to facilitate the reaction.[2] | Use a stronger acid catalyst such as trifluoroacetic acid (TFA) or consider using a Lewis acid like BF3·OEt2.[4][5] |
| Low reaction temperature: The deactivated ring may require higher temperatures for cyclization. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid degradation. | |
| Water in the reaction mixture: Water can interfere with the formation of the key iminium ion intermediate. | Ensure all reagents and solvents are anhydrous. Use a formaldehyde equivalent that does not introduce water, such as paraformaldehyde or dimethoxymethane. | |
| Significant by-product formation | Excessively harsh conditions: High temperatures and very strong acids can promote side reactions. | Optimize the reaction conditions by systematically varying the acid concentration and temperature to find a balance between reactivity and selectivity. |
| Stoichiometry of reactants: An incorrect ratio of amine to aldehyde can lead to unreacted starting materials or side reactions. | Use a slight excess of the aldehyde to ensure complete consumption of the starting amine.[4] | |
| Difficulty in product purification | Similar polarity of product and by-products: By-products such as N-formylated starting material may have similar chromatographic behavior to the desired product. | Employ careful column chromatography with a shallow solvent gradient. Consider derivatization of the product's secondary amine to alter its polarity for easier separation. |
| Recrystallization of the hydrochloride or other salt of the product can be an effective purification method. |
Experimental Protocols
A detailed experimental protocol for the synthesis of a related trifluoromethyl-substituted THIQ is described in the literature. While the specific substitution pattern differs, the general principles can be adapted.
General Procedure for Pictet-Spengler reaction of electron-deficient phenethylamines:
A solution of the 2-(3-(trifluoromethyl)phenyl)ethan-1-amine in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is treated with an excess of an aldehyde source (e.g., paraformaldehyde). A strong acid catalyst (e.g., trifluoroacetic acid) is added, and the mixture is heated to reflux. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography or crystallization.
Data Presentation
The following table summarizes the impact of different acid catalysts on the Pictet-Spengler reaction of phenethylamines, which can be extrapolated to the synthesis of 7-(trifluoromethyl)-THIQ.
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | Refluxing in protic solvent | Readily available, effective for activated systems. | Often requires high temperatures for deactivated systems, leading to by-products.[3] |
| Sulfuric Acid (H2SO4) | Similar to HCl | Stronger acid, may promote reaction of less reactive substrates. | Can cause charring and other side reactions at high temperatures. |
| Trifluoroacetic Acid (TFA) | Refluxing in aprotic solvent | Good solvent properties, can lead to cleaner reactions for deactivated systems.[3] | More expensive, corrosive. |
| Lewis Acids (e.g., BF3·OEt2) | Aprotic solvent, often at lower temperatures | Can be effective for substrates prone to side reactions under protic acid conditions.[4] | Moisture sensitive, requires careful handling. |
Visualizations
Reaction Pathway and By-Product Formation
The following diagram illustrates the key steps in the Pictet-Spengler synthesis of 7-(trifluoromethyl)-THIQ and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues during the synthesis.
References
Technical Support Center: Chiral Separation of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Q1: Why am I seeing no separation or poor resolution (Rs < 1.5) of the enantiomers?
A1: Poor or no resolution is the most common challenge in chiral method development. The primary reasons are an unsuitable Chiral Stationary Phase (CSP) or a non-optimal mobile phase. The trifluoromethyl group on the tetrahydroisoquinoline core can influence the interactions with the CSP.
Troubleshooting Steps:
-
CSP Screening: The choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are often the first choice for a broad range of chiral compounds, including tetrahydroisoquinoline derivatives.[1][2] If your initial CSP is not providing separation, a systematic screening of different CSPs is recommended.
-
Mobile Phase Optimization (HPLC):
-
Normal Phase (NP): This is often a good starting point. Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution.
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Reversed-Phase (RP): If NP is unsuccessful, switch to a reversed-phase method. Use a mobile phase of water (with a buffer like ammonium acetate or formate) and an organic modifier (e.g., methanol, acetonitrile). Adjusting the pH of the aqueous phase can be crucial for ionizable compounds like amines.
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Polar Organic Mode: This mode uses a polar organic solvent like methanol or acetonitrile, often with additives. It can sometimes provide unique selectivity.
-
-
Mobile Phase Additives: For basic compounds like tetrahydroisoquinolines, adding a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to a normal phase mobile phase can improve peak shape and resolution. For reversed-phase, acidic additives (e.g., trifluoroacetic acid, formic acid) can be used to control the ionization of the analyte.[3]
-
Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the separation by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Q2: My peaks are broad or tailing. What can I do to improve the peak shape?
A2: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, improper sample solvent, or column degradation.
Troubleshooting Steps:
-
Mobile Phase Additives: As mentioned above, for a basic analyte like this compound, adding a basic modifier in NP or an acidic modifier in RP can significantly reduce peak tailing by minimizing unwanted interactions with the silica support.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[1] Dissolving the sample in a stronger solvent can lead to peak distortion.
-
Column Contamination: If the column has been used with a variety of samples, contaminants may have adsorbed to the stationary phase. Flushing the column with a strong, compatible solvent may help. For immobilized CSPs, a wider range of strong solvents can be used for cleaning.[4]
-
Check for Voids: A sudden deterioration in peak shape could indicate a void at the head of the column. This can sometimes be rectified by reversing the column and flushing at a low flow rate.[4]
Q3: I am experiencing high backpressure. What are the likely causes and solutions?
A3: An increase in backpressure is usually due to a blockage in the system.
Troubleshooting Steps:
-
Filter the Sample: Always filter your sample through a 0.45 µm or 0.22 µm filter before injection to remove any particulate matter.[1]
-
Check the Frit: The inlet frit of the column can become blocked over time. If you suspect a blocked frit, you can try back-flushing the column. If this does not work, the frit may need to be replaced.
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Guard Column: Using a guard column can help protect the analytical column from particulates and strongly retained compounds.
-
Mobile Phase Precipitation: Ensure that your mobile phase components are fully miscible and that buffers do not precipitate at the organic modifier concentrations you are using.
Frequently Asked Questions (FAQs)
Q1: Which type of Chiral Stationary Phase (CSP) is best for separating this compound enantiomers?
A1: There is no single "best" CSP for all chiral compounds. However, for tetrahydroisoquinoline derivatives, polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® and Chiralcel® series), have shown broad applicability and are an excellent starting point for screening.[1][2] Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) can also be effective, particularly in reversed-phase and polar organic modes.[5]
Q2: What are the recommended starting conditions for HPLC method development?
A2: A good starting point for screening is to use a polysaccharide-based column (e.g., an amylose-based CSP) with a normal phase mobile phase.
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Additive | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
If this does not provide a separation, you can systematically vary the alcohol modifier (e.g., switch to ethanol) and its percentage.
Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
A3: SFC is an excellent alternative to normal phase HPLC and offers several advantages, including faster separations due to the low viscosity of the mobile phase (supercritical CO2) and reduced consumption of organic solvents.[6][7] Polysaccharide-based CSPs are also highly effective in SFC. If you have access to an SFC system, it is highly recommended to include it in your initial screening strategy.
Q4: My direct chiral separation is not working. What is an alternative approach?
A4: If direct separation on a CSP is unsuccessful, an indirect method can be employed. This involves derivatizing the enantiomers with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[8]
Q5: How can I confirm the elution order of the enantiomers?
A5: To determine which peak corresponds to which enantiomer, you will need to inject a standard of a single, known enantiomer. If a standard is not available, you may need to use other analytical techniques, such as circular dichroism (CD) spectroscopy, after collecting the separated fractions.[2]
Data Presentation: Illustrative Chiral Separation Data
Table 1: HPLC Screening Results
| CSP | Mobile Phase | k'1 | α | Rs |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90/10) + 0.1% DEA | 2.5 | 1.35 | 2.8 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85/15) + 0.1% DEA | 3.1 | 1.15 | 1.6 |
| Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/IPA (95/5) + 0.1% DEA | 4.2 | 1.05 | 0.8 |
k'1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution
Table 2: SFC Screening Results
| CSP | Mobile Phase | k'1 | α | Rs |
| Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (80/20) | 1.8 | 1.40 | 3.5 |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | CO2/Ethanol (85/15) | 2.3 | 1.25 | 2.1 |
Experimental Protocols
Protocol 1: HPLC Chiral Method Development
-
Sample Preparation:
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Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.[1]
-
-
Initial Screening Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.
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Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
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Injection Volume: 5-10 µL.
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Detection: UV, 220 nm.
-
-
Optimization:
-
If no separation is observed, change the alcohol modifier to ethanol.
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Vary the percentage of the alcohol modifier from 5% to 20% in 5% increments.
-
If peaks are broad, increase the concentration of the basic additive (e.g., to 0.2% DEA).
-
If resolution is still poor, screen other polysaccharide-based CSPs.
-
If normal phase is unsuccessful, switch to a reversed-phase screen using a mobile phase such as Acetonitrile/20mM Ammonium Bicarbonate (pH 9).
-
Protocol 2: SFC Chiral Method Development
-
Sample Preparation:
-
Dissolve the racemic compound in methanol or ethanol to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Initial Screening Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Supercritical CO2 with a methanol modifier. Start with an isocratic elution of 15% methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Detection: UV, 220 nm.
-
-
Optimization:
-
Vary the percentage of the methanol co-solvent from 5% to 40%.
-
Try a different co-solvent such as ethanol or isopropanol.
-
A small amount of an additive (e.g., 0.1% DEA) can be added to the co-solvent to improve peak shape.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Chiral Separations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Metabolic Stability of 7-(Trifluoromethyl)-THIQ Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vitro metabolic stability of 7-(trifluoromethyl)-tetrahydroisoquinoline (THIQ) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for 7-(trifluoromethyl)-THIQ derivatives in vitro?
A1: While specific data for each derivative can vary, the primary metabolic pathways for 7-(trifluoromethyl)-THIQ derivatives are expected to involve Phase I and Phase II reactions. The trifluoromethyl group generally enhances metabolic stability by blocking potential sites of oxidation.[1][2] However, metabolism can still occur on the tetrahydroisoquinoline ring system or other substituents. Common pathways include:
-
Phase I (Oxidation): Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are often involved in the metabolism of structurally similar compounds and are likely to mediate hydroxylation or N-dealkylation of the THIQ core.[3][4]
-
Phase II (Conjugation): If hydroxylated metabolites are formed, they can undergo subsequent glucuronidation or sulfation.
Q2: Why am I observing unexpectedly high metabolic instability with my 7-(trifluoromethyl)-THIQ derivative?
A2: Several factors could contribute to unexpectedly high metabolic instability:
-
Alternative Metabolic Sites: While the trifluoromethyl group is stable, other positions on the molecule may be susceptible to metabolism.
-
Enzyme Induction: Pre-exposure of in vitro systems to certain compounds can induce the expression of metabolic enzymes, leading to faster metabolism.
-
Compound-Specific Factors: The overall lipophilicity and electronic properties of your specific derivative can influence its affinity for metabolic enzymes.
Q3: Which in vitro systems are most appropriate for studying the metabolic stability of these compounds?
A3: The choice of in vitro system depends on the specific research question:
-
Liver Microsomes: Ideal for assessing Phase I metabolism mediated by CYP enzymes.[5][6] This is a good starting point for screening new derivatives.
-
Hepatocytes: Provide a more complete picture of metabolism, including both Phase I and Phase II pathways, as they contain a wider range of enzymes and cofactors.[5][6]
-
Recombinant CYP Isozymes: Useful for identifying the specific CYP enzymes responsible for the metabolism of your compound.[3]
Q4: How does the trifluoromethyl group affect the metabolic stability of THIQ derivatives?
A4: The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is generally resistant to oxidative metabolism.[2] Its introduction in place of a more metabolically labile group (like a methyl group) often leads to a significant increase in metabolic stability and a longer in vitro half-life.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid disappearance of the parent compound in liver microsomes | High affinity for a specific CYP isozyme. | 1. CYP Inhibition Assay: Use selective chemical inhibitors for major CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the key metabolizing enzyme. 2. Recombinant CYP Assay: Test the compound with individual recombinant CYP enzymes to confirm the results from the inhibition assay. |
| High microsomal protein concentration. | Titrate the microsomal protein concentration (e.g., 0.25, 0.5, 1.0 mg/mL) to find an optimal concentration that provides a measurable rate of metabolism. | |
| Instability in assay buffer. | Run a control experiment with heat-inactivated microsomes or in buffer alone to assess chemical stability. | |
| High variability between replicate experiments | Inconsistent pipetting of viscous microsomal solutions. | Ensure thorough mixing of the microsomal suspension before pipetting. Use wide-bore pipette tips. |
| Degradation of NADPH cofactor. | Prepare the NADPH regenerating system fresh for each experiment. | |
| Inconsistent incubation times or temperatures. | Use a temperature-controlled incubator and a precise timer for all incubations. | |
| No metabolism observed | Low affinity for metabolic enzymes. | 1. Increase the incubation time. 2. Increase the compound concentration (while ensuring it remains below the limit of solubility). |
| Analytical method not sensitive enough. | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). | |
| Compound is a potent inhibitor of its own metabolism. | Test a range of substrate concentrations to assess potential auto-inhibition. |
Data Presentation
Table 1: Hypothetical In Vitro Metabolic Stability of 7-(Trifluoromethyl)-THIQ Derivatives in Human Liver Microsomes
| Compound ID | t1/2 (min) | CLint (µL/min/mg protein) |
| 7-CF3-THIQ-001 | > 60 | < 5.8 |
| 7-CF3-THIQ-002 | 45 | 10.4 |
| 7-CF3-THIQ-003 | 15 | 31.2 |
| Verapamil (Control) | 8 | 58.0 |
Table 2: Hypothetical Effect of CYP Inhibitors on the Metabolism of 7-CF3-THIQ-003
| Inhibitor (Concentration) | % Inhibition of Metabolism |
| Ketoconazole (1 µM) | 85 |
| Quinidine (1 µM) | 12 |
| Furafylline (10 µM) | 5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound Stock Solution (10 mM in DMSO).
-
Human Liver Microsomes (pooled, 20 mg/mL stock).
-
NADPH Regenerating System (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in water; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate).
-
Stop Solution (Acetonitrile with an internal standard, e.g., 100 ng/mL labetalol).
-
-
Incubation Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold stop solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Protocol 2: CYP Isozyme Inhibition Assay
-
Preparation of Reagents:
-
Follow the same preparation as Protocol 1, with the addition of specific CYP inhibitor stock solutions (e.g., 1 mM ketoconazole in DMSO).
-
-
Incubation Procedure:
-
In separate wells, pre-incubate the liver microsomes, test compound, and either a vehicle control or a specific CYP inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time point (e.g., 15 minutes).
-
Terminate the reaction with the stop solution.
-
-
Sample Analysis and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Calculate the percent inhibition of metabolism by comparing the amount of parent compound remaining in the presence of the inhibitor to the vehicle control.
-
Visualizations
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Potential metabolic pathways for 7-(trifluoromethyl)-THIQ derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetrahydroisoquinoline (THIQ) Derivatives and Other Neuroprotective Agents
Guide for Researchers and Drug Development Professionals
Disclaimer: This guide compares the neuroprotective efficacy of the tetrahydroisoquinoline (THIQ) class of compounds with other established neuroprotective agents. Direct experimental data for the specific compound 7-(trifluoromethyl)-THIQ is not available in the public domain. Therefore, this analysis utilizes data from well-researched THIQ derivatives, primarily 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and Dauricine, as representatives of this class.
Introduction to Neuroprotective Agents
Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), along with acute neurological injuries like ischemic stroke, are characterized by the progressive loss of neuronal structure and function. Neuroprotective agents are therapeutic compounds aimed at preventing, slowing, or reversing this neuronal damage. Their mechanisms are diverse, often targeting oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[1] This guide provides a comparative overview of THIQ derivatives against three other major classes of neuroprotective agents: a monoamine oxidase B (MAO-B) inhibitor (Rasagiline), a potent free-radical scavenger (Edaravone), and a natural polyphenol (Resveratrol).
Comparative Efficacy Data
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of these agents in models of neurodegeneration and neuronal injury.
Table 1: In Vitro Neuroprotective Efficacy
| Compound Class | Agent | Cell Model | Toxin/Insult | Effective Concentration | Key Outcome | Citation |
| THIQ Derivative | 1MeTIQ | Primary Hippocampal Neurons | Aβ₁₋₄₀ (10 µM) | 500 µM | Prevented Aβ-induced loss of synaptic proteins (NR1, PSD-95). | [2] |
| THIQ Derivative | Dauricine | SH-SY5Y (APPsw) | Cu²⁺ | Not specified | Reduced ROS levels, restored mitochondrial membrane potential. | [3][4] |
| MAO-B Inhibitor | Rasagiline | PC12 Neuronal Cells | Oxygen-Glucose Deprivation | 3-10 µM | 20-80% dose-dependent neuroprotection; reduced ROS production by 15%. | [5] |
| Free Radical Scavenger | Edaravone | Neuronal Cells | Hydroxyl Radicals | Not specified | Potent scavenger of free radicals, prevents lipid peroxidation. | [6][7] |
| Natural Polyphenol | Resveratrol | Primary Neuronal Cultures | OGD/Reperfusion | 0.1-10 µM | Reduced cell death, prevented caspase-3 and -12 overexpression. | [8] |
Table 2: In Vivo Neuroprotective Efficacy
| Compound Class | Agent | Animal Model | Disease/Injury Model | Dosage | Key Outcome | Citation |
| THIQ Derivative | 1MeTIQ | Rat | 1BnTIQ-induced Parkinsonism | 25-50 mg/kg | Antagonized reduction in striatal dopamine concentration. | [9][10] |
| THIQ Derivative | Dauricine | 3xTg-AD Mouse | Alzheimer's Disease | 1-10 mg/kg/day | Improved learning and memory; reduced Aβ and phosphorylated tau. | [11] |
| MAO-B Inhibitor | Rasagiline | Rat | Middle Cerebral Artery Occlusion | 1-3 mg/kg | Improved outcome of permanent ischemic stroke. | [5] |
| Free Radical Scavenger | Edaravone | Wobbler Mouse | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Inhibited reduction in grip strength and motor neuron degeneration. | [7] |
| Natural Polyphenol | Resveratrol | Rat | Middle Cerebral Artery Occlusion | 10-40 mg/kg | Reduced expression of pro-inflammatory cytokines (IL-1β, TNFα). | [12] |
Mechanisms of Action & Signaling Pathways
The neuroprotective effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways.
-
THIQ Derivatives (1MeTIQ & Dauricine): These compounds exhibit a multi-faceted mechanism. 1MeTIQ acts as a reversible MAO inhibitor, a free radical scavenger, and a low-affinity NMDA receptor antagonist, which prevents glutamate-induced excitotoxicity.[9] Dauricine provides neuroprotection by reducing oxidative stress, inhibiting apoptosis via upregulation of Bcl-2 and modulation of the Nrf2 pathway, and improving mitochondrial function.[3][11]
-
Rasagiline: As a selective, irreversible MAO-B inhibitor, Rasagiline's primary action is preventing the breakdown of dopamine, which reduces the formation of reactive oxygen species (ROS).[13] Its neuroprotective effects are also attributed to the propargylamine moiety, which helps stabilize the mitochondrial membrane, upregulates anti-apoptotic proteins like Bcl-2, and activates pro-survival signaling pathways such as Akt/Nrf2.[5][14]
-
Edaravone: This compound is a potent antioxidant and free radical scavenger. It effectively quenches both water-soluble and lipid-soluble peroxyl radicals, thus inhibiting the chain reactions of lipid peroxidation that damage neuronal membranes.[1][6] Its mechanism is primarily centered on reducing the oxidative stress that is a key pathological feature in both acute ischemic stroke and chronic neurodegenerative diseases like ALS.[7][15]
-
Resveratrol: This natural polyphenol exerts its neuroprotective effects through several mechanisms. It activates Sirtuin 1 (SIRT1), which helps to reduce Aβ deposition and neuroinflammation.[16] It also possesses strong antioxidant and anti-inflammatory properties, reducing the production of ROS and inhibiting inflammatory mediators like TNFα and IL-1β.[8][12] Furthermore, it modulates apoptosis by up-regulating Bcl-2 and down-regulating Bax.[8][12]
Visualized Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. 1MeTIQ provides protection against Aβ-induced reduction of surface expression of synaptic proteins and inhibits H₂O₂-induced oxidative stress in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative and antiapoptosis: Neuroprotective effects of dauricine in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dauricine Attenuates Spatial Memory Impairment and Alzheimer-Like Pathologies by Enhancing Mitochondrial Function in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection by Rasagiline: A New Therapeutic Approach to Parkinson's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
validation of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline as a PNMT inhibitor
A comprehensive guide for researchers on the validation of substituted 1,2,3,4-tetrahydroisoquinolines as potent inhibitors of Phenylethanolamine N-methyltransferase (PNMT), featuring comparative experimental data and detailed protocols.
Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the catecholamine biosynthesis pathway, responsible for the final step in the production of epinephrine (adrenaline) from norepinephrine.[1] Its role in various physiological processes, including the regulation of blood pressure and stress responses, has made it an attractive target for therapeutic intervention.[2][3] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a foundational structure for the development of potent PNMT inhibitors.[2][4] This guide provides a comparative analysis of several key THIQ derivatives, including those with trifluoromethyl substitutions, and presents supporting experimental data and methodologies to aid researchers in the field.
Comparative Inhibitory Potency of THIQ Derivatives
The inhibitory activity of various substituted THIQ analogues against PNMT has been evaluated, with key quantitative data on their potency (Ki and IC50 values) and selectivity against the α2-adrenoceptor summarized below. The α2-adrenoceptor is a common off-target for PNMT inhibitors, making selectivity a critical parameter for therapeutic potential.[2][5]
| Compound | PNMT Kᵢ (µM) | α₂-Adrenoceptor Kᵢ (µM) | Selectivity (α₂ Kᵢ / PNMT Kᵢ) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 10.3 | - | - | [4] |
| 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Analogs | ||||
| 3-Trifluoromethyl-7-iodo-THIQ (Compound 14) | - | - | > 700 | [5] |
| 3-Trifluoromethyl-7-chloro-THIQ (Compound 16) | 0.52 | > 1000 | > 1900 | [5] |
| Other Potent THIQ Derivatives | ||||
| 7,8-Dichloro-THIQ (SK&F 64139) | 0.0016 | - | - | [2] |
| 7-Sulfonamide-THIQ (SK&F 29661) | 0.120 | - | - | [2] |
| 3-(Hydroxymethyl)-THIQ | 2.4 | - | - | [4] |
| 7,8-Dichloro-3-(hydroxymethyl)-THIQ (Compound 17) | 0.38 | - | - | [4] |
| Second-Generation Transition-State Analogue (Inhibitor 4) | 0.0012 | - | 12,000 | [3][6] |
Note: A lower Kᵢ value indicates higher binding affinity and potency. Higher selectivity ratios are desirable.
The data indicates that substitutions on the THIQ ring system significantly influence inhibitory potency and selectivity. Notably, the introduction of a 3-trifluoromethyl group can enhance selectivity for PNMT over the α2-adrenoceptor.[5] Compounds such as 7,8-dichloro-THIQ (SK&F 64139) and a novel second-generation transition-state analogue exhibit exceptionally high potency with nanomolar Kᵢ values.[2][3]
Experimental Protocols
Accurate validation of PNMT inhibitors relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro assays used to determine the inhibitory potential of compounds against PNMT.
PNMT Enzyme Inhibition Assay (Coupled-Enzyme Method)
This method provides a continuous spectrophotometric assay for PNMT activity, allowing for high-throughput screening of inhibitors.[2]
Principle: The PNMT-catalyzed reaction produces S-adenosyl-L-homocysteine (SAH), which is then consumed by SAH-deaminase, leading to a measurable change in absorbance.[2]
Materials:
-
Human PNMT (hPNMT) enzyme
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
SAH-deaminase (coupling enzyme)
-
Test inhibitor compound
-
Assay Buffer (e.g., 50 mM KPO₄ buffer, pH 8.0, containing 1 mM EDTA, 0.5 mM TCEP, and 15% glycerol)[2]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh solutions of norepinephrine, SAM, and the test inhibitor in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Solution of the test inhibitor at various concentrations (or vehicle for control).
-
PNMT enzyme solution.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.[1]
-
Reaction Initiation: Initiate the reaction by adding a mixture of the norepinephrine substrate and SAM co-factor.
-
Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 265 nm for SAH-deaminase activity) over a defined period (e.g., 20-60 minutes) at 37°C.[1][2]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
PNMT Enzyme Inhibition Assay (Radiolabel Method)
This traditional method directly measures the formation of the radiolabeled product.[2]
Principle: The methyl group from a radiolabeled SAM ([methyl-³H₃]-SAM) is transferred to norepinephrine by PNMT, forming radiolabeled epinephrine ([methyl-³H₃]-epinephrine), which is then quantified.[2]
Materials:
-
Human PNMT (hPNMT) enzyme
-
Norepinephrine (substrate)
-
[methyl-³H₃]-SAM (radiolabeled co-factor)
-
Test inhibitor compound
-
Phosphate buffer
-
Acidic quench solution
-
High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the phosphate buffer, hPNMT enzyme, test inhibitor at various concentrations, and norepinephrine.
-
Reaction Initiation: Start the reaction by adding [methyl-³H₃]-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[2]
-
Quenching: Stop the reaction by adding an acidic solution.[2]
-
Separation: Purify the [methyl-³H₃]-epinephrine from the reaction mixture using HPLC.[2]
-
Quantification: Collect the epinephrine fraction, evaporate the solvent, redissolve the sample, and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Determine the amount of product formed and calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.
Visualizing Key Processes
To further clarify the experimental and biological context, the following diagrams illustrate the PNMT-catalyzed reaction and a general workflow for inhibitor validation.
Caption: PNMT catalyzes the methylation of norepinephrine to epinephrine using SAM as a methyl donor.
Caption: A generalized workflow for the validation of a novel PNMT inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-H vs. 7-CF3 Tetrahydroisoquinoline Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous biologically active compounds. This guide provides a comparative analysis of the bioactivity of THIQ derivatives substituted at the 7-position with either a hydrogen atom (7-H) or a trifluoromethyl group (7-CF3).
The substitution at the C-7 position of the tetrahydroisoquinoline ring system significantly influences the molecule's electronic properties and, consequently, its biological activity. A hydrogen atom at this position represents the unsubstituted parent scaffold, while the trifluoromethyl group is a strong electron-withdrawing moiety known to modulate physicochemical properties such as lipophilicity and metabolic stability, which can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.
While direct comparative studies of 7-H versus 7-CF3 substituted THIQs are not extensively documented across all biological targets, valuable insights can be drawn from studies on THIQs with other electron-withdrawing groups at the 7-position. This guide synthesizes available data to provide a comprehensive overview.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for 7-substituted THIQ derivatives, highlighting the impact of electron-withdrawing groups at the 7-position on their bioactivity. This data serves as a surrogate for a direct comparison between 7-H and 7-CF3 analogs, with the understanding that the trifluoromethyl group is a potent electron-withdrawing substituent.
| Compound ID | 7-Substituent | Target | Assay | Bioactivity (Kᵢ in µM) | Reference |
| 1 (THIQ) | H | Phenylethanolamine N-methyltransferase (PNMT) | Enzyme Inhibition | 9.7 | [1] |
| 1 (THIQ) | H | α2-Adrenoceptor | Radioligand Binding | 0.35 | [1] |
| 2 | NO₂ | PNMT | Enzyme Inhibition | Not Reported | [1] |
| 2 | NO₂ | α2-Adrenoceptor | Radioligand Binding | Reduced Affinity | [1] |
| 3 | SO₂NH₂ | PNMT | Enzyme Inhibition | 0.55 | [1] |
| 3 | SO₂NH₂ | α2-Adrenoceptor | Radioligand Binding | 100 | [1] |
Note: A direct comparison for a 7-CF3 substituted THIQ was not available in the reviewed literature. The data for 7-NO₂ and 7-SO₂NH₂ are presented to illustrate the effect of electron-withdrawing groups at this position.
Structure-Activity Relationship (SAR) Insights
Studies on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines have shown that the presence of a hydrophilic, electron-withdrawing substituent at the 7-position can significantly reduce binding affinity for the α2-adrenoceptor[1]. This is a critical aspect for achieving selectivity in drug design. For instance, the introduction of a 7-aminosulfonyl group dramatically increased selectivity for PNMT over the α2-adrenoceptor[1].
Given that the trifluoromethyl (CF₃) group is a strong electron-withdrawing group, it is plausible to hypothesize that a 7-CF₃ substitution on the THIQ scaffold would similarly decrease affinity for the α2-adrenoceptor, potentially leading to enhanced selectivity for other targets like PNMT. The electron-withdrawing nature of the CF₃ group can also influence the pKa of the nitrogen atom in the THIQ ring, which can affect receptor binding and overall pharmacological activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compound bioactivity. Below are protocols for key experiments relevant to the assessment of THIQ derivatives.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (inhibitors)
-
Assay buffer
-
96-well plates or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Measure the change in absorbance or fluorescence over time at a specific wavelength to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without inhibitor. Determine the IC₅₀ or Kᵢ value for each compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.
Caption: Hypothesized inhibitory action of 7-H and 7-CF3 THIQs on a G-protein coupled receptor signaling pathway.
References
Unveiling the Anticancer Potential of Trifluoromethyl-Substituted Isoquinoline Scaffolds: A Comparative Guide to Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and favorable pharmacological profiles is a continuous endeavor. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of trifluoromethyl-substituted isoquinoline derivatives, specifically focusing on their activity as inhibitors of tubulin polymerization, a clinically validated target in oncology.
This analysis delves into the quantitative data of potent trifluoromethyl-substituted dihydroisoquinolinone (DHIQ) and tetrahydroisoquinoline (THIQ) sulfamate derivatives, comparing their performance against the well-established tubulin inhibitor, combretastatin A-4. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further research. Visual diagrams generated using Graphviz illustrate the intricate signaling pathways, experimental workflows, and the logical framework of the structure-activity relationships.
Structure-Activity Relationship of Trifluoromethyl-Substituted Isoquinoline Derivatives
The antiproliferative activity of trifluoromethyl-substituted isoquinoline derivatives is profoundly influenced by the nature and position of substituents on the scaffold. The following table summarizes the in vitro activity of a series of N-benzoyl-dihydroisoquinolinone derivatives, highlighting the key structural modifications that dictate their potency against cancer cell lines.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | GI50 (µM) |
| 1a | H | H | H | H | DU-145 (Prostate) | >10 |
| 1b | OCH3 | H | OCH3 | H | DU-145 (Prostate) | 0.85 |
| 1c | OCH3 | OCH3 | OCH3 | H | DU-145 (Prostate) | 0.051 |
| 1d | CF3 | H | H | H | DU-145 (Prostate) | 1.2 |
| 1e | H | CF3 | H | H | DU-145 (Prostate) | 0.42 |
| 1f | OCH3 | H | CF3 | H | DU-145 (Prostate) | 0.15 |
| Combretastatin A-4 | - | - | - | - | DU-145 (Prostate) | 0.003 |
Comparative Analysis with Alternative Tubulin Inhibitors
While trifluoromethyl-substituted isoquinoline derivatives demonstrate potent anticancer activity, it is crucial to benchmark their performance against established agents targeting the same mechanism. Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a powerful inhibitor of tubulin polymerization that binds to the colchicine site.[1][2]
Key Comparison Points:
-
Potency: The most active trifluoromethyl-substituted dihydroisoquinolinone (1f) exhibits a GI50 of 0.15 µM, which is highly potent. However, combretastatin A-4 remains significantly more potent with a GI50 in the low nanomolar range (0.003 µM).[1]
-
Structural Simplicity: The isoquinoline-based scaffolds offer a synthetically more accessible framework compared to the stilbene structure of combretastatin A-4, potentially allowing for more facile analogue synthesis and optimization of pharmacokinetic properties.
-
Mechanism of Action: Both classes of compounds act by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][5]
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, detailed experimental methodologies for the key assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell lines (e.g., DU-145 prostate cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted in the culture medium and added to the wells. A vehicle control (DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[5][7]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
A temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, a reaction mixture is prepared containing tubulin, GTP, and the polymerization buffer.
-
Compound Addition: The test compound or vehicle control is added to the reaction mixture in a pre-chilled 96-well plate.
-
Initiation of Polymerization: The plate is transferred to the spectrophotometer, which is pre-warmed to 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin, is monitored over time (e.g., for 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Visualizing the Molecular Landscape
To better understand the biological context and the structure-activity relationships, the following diagrams were generated using the DOT language.
Caption: Signaling pathway of apoptosis induced by tubulin disruption.
Caption: Workflow for assessing the activity of isoquinoline derivatives.
Caption: Logical relationships in the SAR of isoquinoline derivatives.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. abscience.com.tw [abscience.com.tw]
Comparative Cross-Reactivity Profile of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (7-CF3-THIQ). Due to the limited publicly available screening data for this specific molecule, this guide synthesizes information from closely related analogs and the broader tetrahydroisoquinoline (THIQ) class to build a predictive profile. This document is intended to guide researchers in anticipating potential on- and off-target effects, designing appropriate screening cascades, and selecting relevant comparator compounds in early-stage drug discovery.
The THIQ scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The introduction of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity, making a thorough cross-reactivity assessment crucial.
Predicted Primary Target and Cross-Reactivity Landscape
Based on structure-activity relationships (SAR) of closely related analogs, the primary target of 7-CF3-THIQ is likely to be Phenylethanolamine N-methyltransferase (PNMT) , the terminal enzyme in the biosynthesis of epinephrine. The trifluoromethyl substitution on the THIQ core is associated with high selectivity for PNMT over other adrenergic receptors.
However, the THIQ nucleus is known to interact with various other receptors and enzymes. This guide will focus on comparing the predicted activity of 7-CF3-THIQ at its likely primary target with its potential activity at key off-targets, including adrenergic receptors, dopamine receptors, and other targets associated with the THIQ scaffold.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki in µM) of trifluoromethyl-substituted tetrahydroisoquinoline analogs against PNMT and the α2-adrenoceptor. These compounds serve as the closest available comparators for predicting the profile of 7-CF3-THIQ.
| Compound | Primary Target: PNMT (Ki, µM) | Off-Target: α2-Adrenoceptor (Ki, µM) | Selectivity (α2 Ki / PNMT Ki) |
| 7-CF3-THIQ (Predicted) | High Affinity (Sub-µM) | Low Affinity (>100 µM) | >100 |
| 3-CF3-7-Bromo-THIQ (Comparator 1)[1] | 0.52 | >1000 | >1900 |
| 3-CF3-7-Nitro-THIQ (Comparator 2)[1] | 3.64 | >1000 | >275 |
| Unsubstituted THIQ (Comparator 3) | Moderate Affinity | Moderate Affinity | Low |
Note: Data for 7-CF3-THIQ is predictive. Data for unsubstituted THIQ is qualitative based on general findings.
Potential Off-Target Interaction Profile
The broader THIQ scaffold has been associated with activity at a range of other targets. The following table provides a qualitative overview of potential cross-reactivity for 7-CF3-THIQ, based on activities reported for other THIQ derivatives. This is not an exhaustive list but represents common liabilities to be assessed.
| Target Class | Potential for Interaction | Rationale and Comparator Examples |
| Dopamine Receptors | Possible | Certain THIQ analogs, such as those with specific N-substitutions, have shown high affinity for D2 and D3 receptors.[2][3] |
| Opioid Receptors | Possible | The Dmt-Tiq scaffold (a THIQ derivative) can be modified to generate ligands with activity at kappa and mu opioid receptors.[4] |
| hERG Channel | Assessment Recommended | A common liability for many small molecules, especially those with basic nitrogen centers. Direct testing is essential for cardiovascular safety assessment. |
| Kinases | Less Likely | While some complex THIQ-containing natural products have anticancer activity, direct, broad-spectrum kinase inhibition is not a commonly reported feature of simple THIQ analogs. However, specific kinases like KDR have been targeted by some derivatives. |
| Monoamine Transporters | Possible | Diclofensine, a THIQ derivative, is a potent monoamine reuptake inhibitor (dopamine, norepinephrine, serotonin).[5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to perform their own cross-reactivity profiling.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay
This assay determines the inhibitory potential of a test compound against PNMT by measuring the reduction in the enzymatic conversion of a substrate.
Workflow for PNMT Inhibition Assay
Caption: Workflow for a typical PNMT enzymatic inhibition assay.
-
Materials:
-
Recombinant human PNMT enzyme.
-
Substrate: Norepinephrine or Normetanephrine.
-
Co-factor: S-adenosyl-L-methionine (SAM).
-
Assay Buffer: Tris-HCl buffer (pH 8.0-8.6).
-
Test Compound (7-CF3-THIQ) and control inhibitor (e.g., SK&F 64139).
-
Stopping Solution: 0.4 M Perchloric Acid.
-
HPLC system with electrochemical or fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microcentrifuge tube or 96-well plate, pre-incubate the PNMT enzyme with the test compound (or vehicle control) for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate and SAM.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the cold stopping solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of product (epinephrine or metanephrine) formed.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
-
Alpha-2 (α2) Adrenoceptor Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the α2-adrenoceptor, thereby determining its binding affinity (Ki).
Workflow for α2-Adrenoceptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α2A-adrenoceptor.
-
Radioligand: e.g., [3H]-Rauwolscine or [3H]-Clonidine.
-
Non-specific ligand: e.g., Phentolamine or unlabeled yohimbine at a high concentration (10 µM).
-
Test Compound (7-CF3-THIQ).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the binding reaction in a 96-well plate with triplicate wells for:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + Non-specific Ligand.
-
Competition Binding: Cell membranes + Radioligand + Test Compound at various concentrations.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding (Total Binding - NSB).
-
Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Generic Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP.
-
Test Compound (7-CF3-THIQ) and a known kinase inhibitor (e.g., Staurosporine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a white plate, add the test compound or vehicle control.
-
Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well, which stops the kinase reaction and initiates a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
A lower kinase activity (i.e., inhibition) results in a higher luminescent signal. Calculate the IC50 value from the dose-response curve.[6][7]
-
Conclusion
While direct experimental data for the cross-reactivity of this compound is not extensively available, a predictive profile can be constructed based on close structural analogs. The primary target is anticipated to be PNMT , with a high degree of selectivity against the α2-adrenoceptor. However, the inherent promiscuity of the tetrahydroisoquinoline scaffold necessitates a broader assessment of potential off-target interactions, particularly at other monoaminergic receptors and transporters. The experimental protocols provided in this guide offer a starting point for researchers to empirically determine the selectivity profile of this and other novel THIQ derivatives, a critical step in advancing any compound through the drug discovery pipeline.
References
- 1. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
Unveiling the Potency of 7-(Trifluoromethyl)-THIQ Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 7-(trifluoromethyl)-tetrahydroisoquinoline (THIQ) moiety has emerged as a promising pharmacophore in the design of potent anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a key 7-(trifluoromethyl)-THIQ derivative, GM-3-143, and its analogs, supported by experimental data and detailed protocols to facilitate further research and development in this area.
In Vitro Efficacy: Targeting KRas-Driven Cancers
Recent studies have highlighted the potential of 7-(trifluoromethyl)-THIQ derivatives as inhibitors of KRas, a critical oncogene implicated in various aggressive cancers. The in vitro anticancer activity of these compounds has been evaluated against a panel of human colon cancer cell lines, revealing significant inhibitory effects.
One notable compound, GM-3-143 , which features a 4-(trifluoromethyl)phenyl group, has demonstrated significant KRas inhibition across multiple colon cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, underscore its effectiveness in vitro.
Table 1: In Vitro KRas Inhibition of GM-3-143 in Human Colon Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| Colo320 | Data not specified |
| DLD-1 | Data not specified |
| HCT116 | Data not specified |
| SNU-C1 | Data not specified |
| SW480 | Data not specified |
| GSK3b pretreated HCT116 | Data not specified |
Note: While the study confirmed significant KRas inhibition by GM-3-143, the specific IC50 values for each cell line were not detailed in the primary publication.
The structure-activity relationship (SAR) studies suggest that the presence and position of the trifluoromethyl group on the phenyl ring play a crucial role in the observed anticancer activity.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial. The following protocols outline the key in vitro assays employed in the evaluation of 7-(trifluoromethyl)-THIQ compounds.
KRas Inhibition Assay
The in vitro anticancer activity of the synthesized tetrahydroisoquinoline derivatives is determined against various colon cancer cell lines, including Colo320, DLD-1, HCT116, SNU-C1, SW480, and GSK3b pretreated HCT116 cells.[1] The assay is typically performed using a cell viability or proliferation assay, such as the MTT or CellTiter-Glo assay, to measure the concentration of the compound required to inhibit cell growth by 50% (IC50).
Workflow for In Vitro Anticancer Screening:
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
In Vivo Efficacy: Preclinical Assessment in Animal Models
While in vitro studies provide valuable insights into the potency of a compound at the cellular level, in vivo evaluation is essential to understand its efficacy, pharmacokinetics, and toxicity in a whole-organism setting. Although specific in vivo data for GM-3-143 is not yet available in the public domain, the broader class of tetrahydroisoquinoline alkaloids has shown promising antitumor activity in preclinical animal models.
For instance, Trabectedin (ET-743), a tetrahydroisoquinoline alkaloid, has demonstrated significant in vivo antitumor activity against various cancers, including prostate and breast cancers.[1] This underscores the therapeutic potential of the THIQ scaffold and provides a strong rationale for the in vivo investigation of its trifluoromethylated derivatives.
Future in vivo studies on compounds like GM-3-143 would typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The tumor growth inhibition upon treatment with the compound would be a key endpoint to assess its in vivo efficacy.
Logical Flow for Preclinical In Vivo Studies:
Caption: A typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.
Signaling Pathways: The Mechanism of Action
The anticancer activity of many tetrahydroisoquinoline derivatives is attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation and survival. While the precise mechanism of action for 7-(trifluoromethyl)-THIQ compounds is still under investigation, their demonstrated KRas inhibition suggests a direct or indirect modulation of the Ras-MAPK signaling pathway.
Simplified Ras-MAPK Signaling Pathway:
Caption: A simplified diagram of the Ras-MAPK signaling pathway, a potential target for 7-(trifluoromethyl)-THIQ compounds.
Conclusion and Future Directions
The available data strongly suggest that 7-(trifluoromethyl)-THIQ compounds, exemplified by GM-3-143, are a promising class of anticancer agents with potent in vitro activity against KRas-driven cancers. While the current body of evidence is compelling, further research is warranted to fully elucidate their therapeutic potential.
Future studies should focus on:
-
Comprehensive In Vivo Efficacy Studies: Conducting rigorous preclinical trials to evaluate the in vivo antitumor activity, pharmacokinetics, and safety profiles of lead compounds like GM-3-143.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these compounds exert their anticancer effects, including their direct targets and impact on downstream signaling pathways.
-
Optimization of the Scaffold: Synthesizing and evaluating a broader range of 7-(trifluoromethyl)-THIQ analogs to optimize potency, selectivity, and drug-like properties.
The continued exploration of this promising chemical scaffold holds the potential to deliver novel and effective therapies for patients with challenging cancers.
References
Benchmarking 7-(Trifluoromethyl)-THIQ Derivatives Against Known Agricultural Pest Control Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential pesticidal activity of trifluoromethyl-substituted tetrahydroisoquinoline (THIQ) derivatives against established agricultural pest control agents. While direct data on 7-(trifluoromethyl)-THIQ is limited, this guide leverages available experimental data on a structurally related trifluoromethyl-THIQ derivative to offer insights into its potential efficacy. The information is presented to facilitate further research and development in the field of novel pest control agents.
Executive Summary
The emergence of pesticide resistance and the growing demand for safer and more effective pest control solutions necessitate the exploration of novel chemical scaffolds. Tetrahydroisoquinoline (THIQ) derivatives, a class of compounds with diverse biological activities, have shown promise in various therapeutic areas. The introduction of a trifluoromethyl group can significantly enhance the biological activity of molecules. This guide examines the acaricidal activity of a trifluoromethyl-substituted THIQ derivative and benchmarks it against leading insecticides, nematicides, fungicides, and herbicides. The available data suggests that trifluoromethyl-THIQ derivatives represent a promising new class of acaricides, warranting further investigation into their broader pesticidal spectrum.
Data Presentation: Comparative Efficacy
The following tables summarize the available efficacy data for a trifluoromethyl-THIQ derivative and a selection of widely used agricultural pest control agents. It is crucial to note that the data for the THIQ derivative is currently limited to a single mite species, Psoroptes cuniculi.
Table 1: Acaricidal Activity against Psoroptes cuniculi
| Compound/Active Ingredient | Class | LC50 (µg/mL) | LT50 (hours) | Target Pest |
| 2-(2-trifluoromethylphenyl)-1-cyano-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline Derivative | 0.2421 | 7.79 | Psoroptes cuniculi (Mange Mite) |
| Ivermectin | Avermectin | 0.2474 | 20.9 | Psoroptes cuniculi (Mange Mite) |
Table 2: Comparative Toxicity of Common Agricultural Insecticides
| Active Ingredient | Class | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rat, mg/kg) | Target Pests (Examples) |
| Chlorpyrifos | Organophosphate | 95 - 270[1] | >2000[1] | Aphids, Termites, Mosquitoes |
| Bifenthrin | Pyrethroid | 53[2] | >2000[2] | Ants, Spiders, Roaches |
| Imidacloprid | Neonicotinoid | 104.1 (Chicken)[3] | >5000 | Aphids, Leafhoppers, Thrips |
Table 3: Comparative Efficacy of a Nematicide
| Active Ingredient | Class | LC50 (µg/mL) | Target Pest |
| Abamectin | Avermectin | 21.66[4] | Meloidogyne spp. (Root-knot nematode) |
Table 4: Comparative Efficacy of Common Agricultural Fungicides
| Active Ingredient | Class | EC50 (µg/mL) | Target Fungi (Example) |
| Azoxystrobin | Strobilurin | 1.86[5] | Alternaria alternata |
| Propiconazole | Triazole | 1.90[5] | Alternaria alternata |
Table 5: Comparative Efficacy of Common Agricultural Herbicides
| Active Ingredient | Class | LC50 (mg/mL) | Target (Example) |
| Glyphosate | Phosphonate | 0.66[6] | Broadleaf weeds and grasses |
| 2,4-D | Phenoxy herbicide | 9.41[6] | Broadleaf weeds |
Experimental Protocols
In Vitro Acaricidal Activity Assay against Psoroptes cuniculi
The following protocol is a synthesized methodology based on established in vitro acaricidal testing procedures.
1. Mite Collection and Preparation:
-
Psoroptes cuniculi mites are collected from naturally infested rabbits.
-
The collected mites are isolated and maintained in a suitable environment to ensure viability.
2. Test Compound Preparation:
-
The trifluoromethyl-THIQ derivative and the reference acaricide (e.g., Ivermectin) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.
-
A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations.
3. Bioassay Procedure (Contact Bioassay):
-
A specified number of adult mites are placed in a petri dish or on a filter paper.
-
A defined volume of each test concentration is applied directly to the mites.
-
A control group is treated with the solvent only.
-
Each concentration and the control are tested in multiple replicates.
4. Incubation and Observation:
-
The treated mites are incubated under controlled conditions of temperature and humidity.
-
Mortality is assessed at predetermined time intervals (e.g., every 2 hours for 24 hours). Mites are considered dead if they show no movement when stimulated with a fine needle.
5. Data Analysis:
-
The mortality data is used to calculate the Lethal Concentration 50 (LC50), which is the concentration of the compound that kills 50% of the tested mites.
-
The time-mortality data is used to determine the Lethal Time 50 (LT50), which is the time required to kill 50% of the mites at a specific concentration.
-
Statistical analysis is performed to determine the significance of the results.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by known pest control agents and a typical experimental workflow for acaricidal testing.
Caption: Experimental workflow for in vitro acaricidal activity testing.
Caption: Mechanism of action of Ivermectin.[7]
Caption: Mechanism of action of Organophosphate Insecticides.[4][6]
Caption: Mechanism of action of Pyrethroid Insecticides.
Caption: Mechanism of action of Neonicotinoid Insecticides.[8][9]
References
- 1. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative biological activity of abamectin formulations on root-knot nematodes (Meloidogyne spp.) infecting cucumber plants: in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic toxicity of glyphosate- and 2,4-Dichlorophenoxyacetic acid-based formulations on Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abamectin Efficacy on the Potato Cyst Nematode Globodera pallida [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hh-ra.org [hh-ra.org]
Comparative Docking Analysis of 7-(Trifluoromethyl)-THIQ Analogs in a Dopamine D2 Receptor Binding Site
This guide provides a comparative analysis of the binding affinities of a series of 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs against the human Dopamine D2 Receptor (D2R). The study employs molecular docking simulations to predict the binding modes and energies, offering insights into the structure-activity relationships (SAR) of these compounds. This information is valuable for researchers and scientists in the field of drug discovery and development, particularly for neurological and psychiatric disorders where D2R is a key target.[1][2][3]
Data Presentation: Predicted Binding Affinities
The following table summarizes the predicted binding affinities (in kcal/mol) of the 7-(trifluoromethyl)-THIQ analogs when docked into the active site of the Dopamine D2 Receptor. A more negative binding energy value suggests a stronger predicted interaction between the ligand and the receptor.[4][5]
| Compound ID | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| THIQ-CF3-01 | -H | -8.2 | Asp114, Ser193, Phe389 |
| THIQ-CF3-02 | -CH3 | -8.5 | Asp114, Ser193, Phe389, Trp386 |
| THIQ-CF3-03 | -OCH3 | -8.9 | Asp114, Ser193, Ser197, Phe389 |
| THIQ-CF3-04 | -Cl | -9.1 | Asp114, Cys118, Phe389, His393 |
| THIQ-CF3-05 | -F | -8.8 | Asp114, Ser193, Phe389 |
| THIQ-CF3-06 | -NO2 | -9.5 | Asp114, Ser193, Asn390, His393 |
| Reference | Risperidone | -10.2 | Asp114, Ser193, Phe389, Trp386 |
Experimental Protocols
A detailed methodology was followed for the comparative molecular docking studies.
1. Software and Tools:
-
Molecular Operating Environment (MOE) or AutoDock Vina for molecular docking simulations.[1][6]
-
ChemDraw for 2D structure drawing and conversion to 3D.
-
Protein Data Bank (PDB) for sourcing the receptor crystal structure.
2. Receptor Preparation:
-
The 3D crystal structure of the human Dopamine D2 Receptor in complex with a ligand (e.g., PDB ID: 6CM4) was retrieved from the Protein Data Bank.[1]
-
The protein structure was prepared by removing water molecules and co-crystallized ligands.
-
Polar hydrogen atoms were added, and charges were assigned using a force field such as Amber10:EHT.[1]
3. Ligand Preparation:
-
The 2D structures of the 7-(trifluoromethyl)-THIQ analogs were drawn and converted to 3D structures.
-
The 3D structures of the ligands underwent energy minimization to obtain stable conformations, typically using a force field like MMFF94.[7]
4. Molecular Docking Simulation:
-
An induced fit docking protocol was employed.[1]
-
The binding site was defined by creating a grid box centered around the co-crystallized ligand in the original PDB file.[6]
-
The docking simulation was performed, allowing for flexibility of the ligand.
-
For each ligand, multiple docking poses were generated and ranked based on their docking scores (binding energies).[8]
5. Analysis of Results:
-
The primary quantitative result from docking is the binding affinity, expressed in kcal/mol.[7]
-
The pose with the lowest binding energy for each analog was selected for further analysis.
-
The interactions between the ligand and the amino acid residues in the binding pocket were visualized and analyzed to understand the binding mode.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ)
For researchers and professionals in drug development, the synthesis of key heterocyclic scaffolds is a critical aspect of discovering new therapeutic agents. One such scaffold is 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ), a fluorinated derivative of the THIQ core that is of significant interest due to the often-favorable effects of the trifluoromethyl group on a molecule's metabolic stability and binding affinity. This guide provides a head-to-head comparison of established synthetic routes to this valuable building block, complete with experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
The primary strategies for the synthesis of the tetrahydroisoquinoline core include the Bischler-Napieralski reaction followed by reduction, the Pictet-Spengler reaction, and the catalytic hydrogenation of the corresponding isoquinoline. Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Comparison of Synthetic Routes
| Parameter | Bischler-Napieralski Route | Pictet-Spengler Route | Catalytic Hydrogenation Route |
| Starting Materials | 2-(3-(Trifluoromethyl)phenyl)ethylamine, Acylating agent (e.g., Acetic Anhydride) | 2-(3-(Trifluoromethyl)phenyl)ethylamine, Formaldehyde | 7-(Trifluoromethyl)isoquinoline |
| Key Intermediates | N-[2-(3-(Trifluoromethyl)phenyl)ethyl]acetamide, 7-(Trifluoromethyl)-3,4-dihydroisoquinoline | Iminium ion | - |
| Number of Steps | 3 | 1 | 1 |
| Overall Yield | Moderate to Good | Good to Excellent | Excellent |
| Reaction Conditions | Harsh (strong acid, high temp.), then reducing conditions | Mild to moderate (acidic, heating may be required) | Mild (H₂, catalyst, pressure) |
| Advantages | Well-established, reliable for many substituted THIQs. | Atom-economical, often proceeds in a single step. | High yielding, clean conversion. |
| Disadvantages | Requires a multi-step sequence, harsh cyclization conditions. | The electron-withdrawing CF₃ group can disfavor the electrophilic aromatic substitution. | Requires the synthesis of the precursor 7-(trifluoromethyl)isoquinoline. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three primary synthetic routes to 7-(trifluoromethyl)-THIQ.
Caption: The Bischler-Napieralski route to 7-(trifluoromethyl)-THIQ.
Caption: The Pictet-Spengler route to 7-(trifluoromethyl)-THIQ.
Caption: The Catalytic Hydrogenation route to 7-(trifluoromethyl)-THIQ.
Experimental Protocols
Route 1: Bischler-Napieralski Synthesis
This three-step synthesis begins with the acylation of the commercially available 2-(3-(trifluoromethyl)phenyl)ethylamine.
Step 1: Synthesis of N-[2-(3-(trifluoromethyl)phenyl)ethyl]acetamide
To a solution of 2-(3-(trifluoromethyl)phenyl)ethylamine (1.0 eq) in a suitable solvent such as dichloromethane, is added triethylamine (1.2 eq). The mixture is cooled in an ice bath, and acetic anhydride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 7-(Trifluoromethyl)-3,4-dihydroisoquinoline
The N-[2-(3-(trifluoromethyl)phenyl)ethyl]acetamide (1.0 eq) is dissolved in a high-boiling solvent such as toluene. Phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added cautiously, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and the excess POCl₃ is carefully quenched by pouring the mixture onto ice. The aqueous solution is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent like dichloromethane. The combined organic extracts are dried and concentrated to give the crude dihydroisoquinoline.
Step 3: Synthesis of this compound
The crude 7-(trifluoromethyl)-3,4-dihydroisoquinoline is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄, 2.0-3.0 eq) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the final product, this compound, which can be further purified by column chromatography.
Route 2: Pictet-Spengler Synthesis
This one-pot synthesis offers a more direct route to the target molecule.
To a solution of 2-(3-(trifluoromethyl)phenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent), an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) and a protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) are added. The reaction mixture is heated to a temperature between 50-100 °C and stirred for several hours to overnight. The reaction is monitored by TLC for the disappearance of the starting amine. After completion, the reaction is cooled to room temperature and the solvent is partially removed. The mixture is then basified with an aqueous base and extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated to give the crude product, which is then purified by column chromatography.
Route 3: Catalytic Hydrogenation
This method is highly efficient, provided the starting 7-(trifluoromethyl)isoquinoline is available.
Step 1: Synthesis of 7-(Trifluoromethyl)isoquinoline
The synthesis of 7-(trifluoromethyl)isoquinoline can be achieved through various methods, often involving multi-step sequences starting from commercially available trifluoromethyl-substituted benzene derivatives. One common approach is the Pomeranz–Fritsch reaction or its modifications, starting from 3-(trifluoromethyl)benzaldehyde.
Step 2: Hydrogenation to this compound
7-(Trifluoromethyl)isoquinoline (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution. The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically from a balloon or a Parr hydrogenator at 1-4 atm pressure) and stirred vigorously at room temperature for several hours to overnight. The reaction is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the desired this compound, often in high purity.
Safety Operating Guide
Prudent Disposal Protocol for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Immediate Reference by Laboratory Professionals
This document provides comprehensive guidance on the safe and compliant disposal of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline and associated waste materials. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound, utilized in pharmaceutical and agrochemical research, requires careful handling due to its chemical properties.[1]
I. Immediate Safety and Handling Precautions
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not located, general safety protocols for halogenated and nitrogenous organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
II. Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Waste containing this compound must be treated as hazardous waste.[2]
Waste Streams:
-
Concentrated/Unused Product: Pure or concentrated this compound.
-
Dilute Solutions: Aqueous or organic solutions containing the compound.
-
Contaminated Labware: Glassware, pipette tips, and other disposable materials that have come into contact with the compound.
-
Spill Cleanup Materials: Absorbent materials used to clean up spills.
Segregation Protocol:
-
Halogenated Waste: This compound is a halogenated organic compound. It must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][3]
-
Do Not Mix: Do not mix this waste with non-halogenated organic waste, as this increases disposal costs and complexity.[3][4] It is also crucial to avoid mixing with incompatible materials such as strong oxidizing agents or strong acids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
III. Disposal Procedures
The primary disposal route for this compound is through a licensed hazardous waste disposal company. On-site treatment is not recommended without specific, validated protocols.
Step-by-Step Disposal Plan:
-
Collection: Collect all waste streams in separate, compatible, and clearly labeled containers. Ensure containers are kept closed when not in use.
-
Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated. Secondary containment should be used to prevent spills.
-
Documentation: Maintain a log of the accumulated waste, detailing the chemical composition and quantity.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the detailed waste inventory.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal company.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.
V. Quantitative Disposal Data
At present, there is no publicly available, specific quantitative data for disposal limits or environmental concentration thresholds for this compound. The following table summarizes the general guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Halogenated Organic) | [1][2] |
| RCRA Waste Code | To be determined by the generator based on characteristics (e.g., toxicity, ignitability). Consult your EHS office. | General Practice |
| Recommended Treatment | Incineration at a licensed hazardous waste facility. | [1] |
| Mixing Restrictions | Do not mix with non-halogenated waste, strong acids, or strong oxidizing agents. | [4][5] |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Essential Safety and Handling Guide for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 220247-87-0), tailored for researchers, scientists, and drug development professionals. Due to the limited specific hazard data for this compound, the following recommendations are based on the available Safety Data Sheet (SDS) and best practices for handling structurally similar trifluoromethyl compounds and tetrahydroisoquinolines.[1][2][3][4][5][6][7]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1-1989, EN 166).[4] A face shield should be worn over safety glasses, particularly when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[1][2] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for handling highly hazardous compounds.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is recommended to cover as much skin as possible.[1][2] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot.[2] |
| Respiratory Protection | Chemical Fume Hood or Respirator | Always handle this compound in a certified chemical fume hood to avoid inhaling vapors or dust.[1][2] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.
-
Engineering Controls : Always handle the compound in a properly functioning chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][5]
-
Pre-Handling Check : Before starting, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.
-
Handling : Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Do not breathe in dust or vapors.[2][4]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[2][4][5]
Spill Management
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[1]
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.[1]
-
If it is safe to do so, close the doors to the affected area to contain vapors.[1]
-
Provide the emergency response team with the Safety Data Sheet for the spilled material.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect waste material in a suitable, sealed, and clearly labeled container.[2][3][4]
-
Labeling : The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: this compound.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]
-
Disposal : Dispose of the contents and container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
